molecular formula C11H14N2O B7517790 1-(1-Carbamoyl)ethylindoline

1-(1-Carbamoyl)ethylindoline

Cat. No.: B7517790
M. Wt: 190.24 g/mol
InChI Key: SAPSTPUHNLBWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Carbamoyl)ethylindoline is a synthetic indoline derivative of interest in medicinal chemistry and pharmacological research. The indoline scaffold is a hydrogenated form of indole and is a common pharmacophore in bioactive compounds. Research indicates that structurally related indoline compounds have been investigated for their selective suppressive action on urethral contractions, suggesting potential applications in studying treatments for dysuria with potentially reduced hypotensive effects compared to other alpha-blockers . The carbamoyl ethyl substitution on the indoline nitrogen may influence the compound's binding affinity and selectivity toward certain receptor types, such as alpha-adrenergic receptors. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules , or as a reference standard in structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is provided as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSTPUHNLBWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(1-Carbamoyl)ethylindoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 1-(1-Carbamoyl)ethylindoline in Organic Solvents

Executive Summary

This technical guide outlines the physicochemical characterization and solubility profiling of 1-(1-Carbamoyl)ethylindoline (likely 2-(2,3-dihydro-1H-indol-1-yl)propanamide), a critical intermediate in the synthesis of pharmaceutical agents such as Silodosin. Understanding the solubility landscape of this amphiphilic molecule—comprising a lipophilic indoline core and a hydrophilic amide side chain—is essential for optimizing reaction yield, purification (crystallization), and formulation.

This guide provides a theoretical solubility prediction, a validated experimental protocol for quantitative determination, and a thermodynamic framework for data analysis.

Physicochemical Context & Theoretical Prediction

Structural Analysis

The molecule features two distinct domains affecting its solvation thermodynamics:

  • Indoline Core (Lipophilic): A fused benzene-pyrroline ring system.[1] It drives solubility in non-polar to moderately polar aromatic solvents (e.g., Toluene, Ethyl Acetate) via

    
     stacking and van der Waals interactions.
    
  • Carbamoyl Ethyl Tail (Hydrophilic): The propionamide group (

    
    ) acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety necessitates protic or highly polar aprotic solvents for dissolution.[1]
    
Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility profile follows the "like dissolves like" principle, balanced by the amide's high lattice energy.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Disruption of intermolecular amide H-bonds; dipole-dipole stabilization.[1]
Polar Protic Methanol, EthanolHigh (50-100 mg/mL)Solvation of the amide group via H-bonding.
Moderately Polar Acetone, Ethyl AcetateModerate (10-50 mg/mL)Sufficient for the indoline core but struggles to break crystal lattice amide networks.
Chlorinated Dichloromethane (DCM), ChloroformGood (20-60 mg/mL)Good interaction with the aromatic core; moderate interaction with the amide.
Non-Polar Hexane, HeptaneNegligible (<1 mg/mL)Lack of polar interactions to overcome the crystal lattice energy.
Aqueous WaterLow to Moderate pH-dependent; limited by the hydrophobic indoline core.[1]

Experimental Protocol: Quantitative Solubility Determination

Objective: To generate an accurate saturation solubility curve across a temperature range (


 to 

).
Reagents & Equipment
  • Analyte: 1-(1-Carbamoyl)ethylindoline (>98% purity).[1]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, EtOAc, Toluene, THF).

  • Equipment: Thermostatic orbital shaker, 0.45

    
    m PTFE syringe filters, HPLC-UV/Vis system (Agilent 1200 or equivalent).
    
Workflow Diagram (DOT Visualization)

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ T_set, 200 rpm) Start->Equilibration Sampling Sampling & Filtration (0.45 µm PTFE, Pre-heated) Equilibration->Sampling Equilibrium Reached Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis HPLC-UV Quantitation (λ_max ~254/280 nm) Dilution->Analysis Calc Data Processing (Conc. = Area / RF) Analysis->Calc

Figure 1: Step-by-step workflow for the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess solid 1-(1-Carbamoyl)ethylindoline (approx. 50-100 mg) to 2 mL of the target solvent in a crimp-sealed glass vial.

  • Equilibration: Place vials in a thermostatic shaker at the target temperature (

    
    ) for 24–48 hours.
    
    • Critical Step: Ensure solid phase persists throughout.[1] If the solution becomes clear, add more solid.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a pre-warmed syringe and filter immediately through a 0.45

    
    m PTFE filter.[1]
    
  • Quantitation: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50) to fall within the linear calibration range. Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5

      
      m).
      
    • Detection: UV at 254 nm (Indoline absorption).[1]

Thermodynamic Analysis & Data Interpretation

To optimize crystallization processes, the temperature dependence of solubility must be modeled.

Modified Apelblat Equation

Use this empirical model to correlate mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical constants derived from regression analysis.

  • Application: Provides the most accurate fit for polar organic solutes in non-ideal solvents.[1]

Van't Hoff Analysis

For thermodynamic insight (Dissolution Enthalpy


 and Entropy 

), plot

vs.

:


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[1]
    
  • Slope: Steeper slope indicates higher sensitivity to temperature, ideal for cooling crystallization.[1]

Solute-Solvent Interaction Mechanism (DOT Visualization)

InteractionMech Solute 1-(1-Carbamoyl) ethylindoline Protic Protic Solvents (MeOH, EtOH) Solute->Protic H-Bonding (Amide-OH) Aprotic Aprotic Solvents (DMSO, Acetone) Solute->Aprotic Dipole-Dipole & Pi-Stacking NonPolar Non-Polar (Hexane) Solute->NonPolar Weak Van der Waals (Insoluble)

Figure 2: Mechanistic interactions driving solubility. Protic solvents stabilize the amide tail, while aprotic solvents interact via dipole moments.

Practical Applications in Drug Development

  • Purification (Recrystallization):

    • Strategy: Use a Cooling Crystallization or Anti-solvent method.[1]

    • System: Dissolve in hot Ethanol (High solubility)

      
       Cool or add Water (Anti-solvent) to precipitate pure crystals.[1]
      
  • Reaction Solvent Selection:

    • For N-alkylation or modifications on the indoline ring, use DMF or Acetonitrile to ensure high solubility of the starting material and homogeneity.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][2] Link

  • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link

  • PubChem. (2024).[1] Compound Summary: 1-Acetylindoline (Structural Analog).[1] National Library of Medicine.[1] Link

Sources

Pharmacological significance of indoline derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Indoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indoline scaffold, a hydrogenated derivative of indole, has emerged as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and significant therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the pharmacological significance of indoline derivatives in contemporary drug discovery. We delve into the structural nuances that make indoline a "privileged" scaffold, its diverse range of biological activities, and the mechanistic insights that drive its therapeutic efficacy. From oncology to neuroprotection and infectious diseases, indoline-based compounds have demonstrated profound effects by modulating a wide array of biological targets. This guide will synthesize field-proven insights, detail key experimental protocols, and present data-driven analyses to illuminate the causality behind experimental choices and the self-validating systems of described protocols. By integrating insights from medicinal chemistry, pharmacology, and clinical science, we affirm the enduring value of the indoline ring as a central framework for therapeutic innovation.

The Indoline Core: A Structurally and Biologically Privileged Scaffold

The indoline nucleus, chemically known as 2,3-dihydro-1H-indole, is a bicyclic heterocyclic aromatic compound. It consists of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring where the C2-C3 double bond of indole has been reduced.[2] This seemingly simple structural modification imparts a three-dimensional character that is highly advantageous for molecular recognition by biological targets, a key reason it is considered a "privileged scaffold."

The advantages of incorporating an indoline nucleus into drug candidates are multifaceted:

  • Structural Flexibility: The non-planar, saturated five-membered ring allows for specific spatial arrangements of substituents, enabling precise and high-affinity interactions with the binding pockets of enzymes and receptors.

  • Physicochemical Properties: The indoline core often contributes to favorable drug-like properties, including improved solubility, metabolic stability, and oral bioavailability compared to its fully aromatic indole counterpart.

  • Synthetic Tractability: The indoline scaffold is readily accessible through various synthetic routes, including the reduction of indoles or intramolecular cyclization strategies, making it amenable to the generation of diverse chemical libraries for screening.[2]

  • Biocompatibility and Low Toxicity: The indoline motif is found in numerous natural products and endogenous molecules, suggesting a degree of inherent biocompatibility, which can translate to lower toxicity profiles in drug candidates.[1][3]

This combination of structural, chemical, and biological advantages makes the indoline scaffold a highly attractive starting point for the design of novel therapeutics targeting a spectrum of human diseases.[1]

The Broad Pharmacological Spectrum of Indoline Derivatives

The true power of the indoline scaffold lies in its ability to serve as a template for compounds with a wide range of pharmacological activities. Researchers have successfully developed indoline derivatives that act as potent anticancer, antimicrobial, and neuroprotective agents, among other therapeutic applications.[1]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Indoline derivatives have shown exceptional promise in oncology by targeting various hallmarks of cancer.[1][4] Their mechanisms of action are diverse, ranging from the disruption of cell division to the induction of programmed cell death.

Key Anticancer Mechanisms:

  • Tubulin Polymerization Inhibition: A primary mechanism for many indoline-based anticancer agents is the disruption of microtubule dynamics.[5] By binding to tubulin (often at the colchicine site), these compounds prevent its polymerization into microtubules, which are essential components of the mitotic spindle. This arrests the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5][6] One study identified compound 9d as a potent tubulin inhibitor with an IC₅₀ value of 3.4 µM, which strongly suppressed tubulin polymerization in esophageal squamous carcinoma cells.[5]

  • Kinase Inhibition: Many signaling pathways that are hyperactive in cancer, such as the PI3K/Akt/mTOR pathway, are critical for cell growth, proliferation, and survival. Indoline derivatives have been designed to inhibit key kinases within these pathways, effectively shutting down pro-tumorigenic signals.[6]

  • Apoptosis Induction: Some indoline derivatives can directly induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. By targeting these proteins, the natural balance is shifted towards cell death, selectively eliminating cancer cells.[6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a frequent target for indoline-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Indoline_Inhibitor Indoline-based Inhibitor Indoline_Inhibitor->PI3K Inhibition Indoline_Inhibitor->Akt Inhibition Indoline_Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway and points of inhibition by indoline derivatives.

Table 1: Antiproliferative Activity of Selected Indoline Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
(R)-23l -α1A-AR Antagonist1.9 (nM)[7]
Compound 9d Kyse450 (Esophageal)Tubulin Polymerization1.49[5]
Compound 9d MGC-803 (Gastric)Tubulin Polymerization1.84[5]
Compound 29 Jurkat (Leukemia)Bcl-2/Mcl-1 Inhibition69[6]
Compound 43 A549 (Lung)LSD1 Inhibition0.74[6]
Compound 1 Huh7 (Hepatocellular)Tubulin Polymerization5.0[6]
Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria is a critical global health threat, necessitating the discovery of novel antimicrobial agents.[8] Indoline and its parent indole scaffold have been investigated as useful nuclei for new compounds targeting resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[8][9]

Antimicrobial Mechanisms:

  • Direct Antibacterial Action: Indoline derivatives can exert direct bactericidal or bacteriostatic effects through various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.

  • Inhibition of Biofilm Formation: Bacterial biofilms are a major cause of persistent and chronic infections. Studies have shown that certain indole derivatives can effectively inhibit biofilm formation in pathogenic microorganisms like Escherichia coli and Pseudomonas aeruginosa.[9]

  • Resistance-Modifying Agents (RMAs): Indolines can also act as RMAs, which work to restore the efficacy of existing antibiotics against resistant strains.[8] For example, they may inhibit efflux pumps, which are bacterial proteins that actively pump antibiotics out of the cell.

Antimicrobial_Screening_Workflow start Indoline Derivative Library mic_test Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic_test mibc_test Determine Minimum Biofilm Inhibitory Concentration (MBIC) mic_test->mibc_test Sub-MIC concentrations synergy_test Synergy Testing with Conventional Antibiotics (Checkerboard Assay) mic_test->synergy_test Test against resistant strains result1 Direct Antibacterial Activity mic_test->result1 Potent MIC result2 Antibiofilm Activity mibc_test->result2 result3 Resistance-Modifying Activity (RMA) synergy_test->result3 efflux_pump Efflux Pump Inhibition Assay result3->efflux_pump Investigate Mechanism

Caption: A workflow for screening the antimicrobial activity of indoline derivatives.

Neuroprotection: A Ray of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function, often driven by oxidative stress, neuroinflammation, and protein misfolding.[10] Indole-based structures, including indolines, are being explored for their potent neuroprotective effects.[10]

Neuroprotective Mechanisms:

  • Antioxidant and Anti-inflammatory Effects: Many indole derivatives, such as melatonin, are powerful antioxidants that can neutralize harmful free radicals and reduce oxidative stress in the brain.[10] Additionally, compounds like NC009-1 have been shown to alleviate neuroinflammation by reducing the production of inflammatory factors and suppressing inflammasome activation in microglial cells.[11]

  • Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a pathological hallmark of Alzheimer's disease. Certain indole derivatives can interfere with this process, preventing the formation of toxic protein aggregates.[10]

  • Enzyme Inhibition: Indole derivatives can inhibit enzymes related to neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters and the generation of oxidative stress.[12]

Other Key Pharmacological Activities

The therapeutic utility of indoline derivatives extends to other important areas:

  • Cardiovascular Disease: Specific indoline derivatives have been developed as highly potent and selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH).[7]

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) containing an indole core, like Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation.[13]

  • Antiviral Activity: The indole scaffold is a component of various compounds investigated for antiviral properties, including activity against HIV and SARS-CoV-2.[14][15][16]

Synthesis and Experimental Evaluation of Indoline Derivatives

The successful development of indoline-based drugs relies on robust synthetic methodologies and rigorous biological evaluation.

General Synthetic Strategies

The indoline core can be synthesized through several established methods.[2] A prevalent and straightforward approach is the chemical reduction of a corresponding indole precursor.

Indoline_Synthesis Indole Substituted Indole Reagents Reducing Agent (e.g., NaBH3CN, PMHS) Catalyst (e.g., Pd/C) or Acid Indoline Substituted Indoline Reagents->Indoline Reduction

Caption: General scheme for the synthesis of indolines via reduction of indoles.

Experimental Protocol: Synthesis of N-Boc-indoline via Catalytic Reduction

This protocol describes a common method for preparing an N-protected indoline, which is a versatile intermediate for further functionalization.

1. Materials and Equipment:

  • N-Boc-indole (1 equivalent)

  • Palladium on carbon (10% Pd/C, 0.1 equivalents)

  • Polymethylhydrosiloxane (PMHS) (3-5 equivalents)

  • Methanol (solvent)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon supply

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

2. Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-Boc-indole and methanol. Stir until the starting material is fully dissolved.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Addition of Reducing Agent: Slowly add PMHS to the stirring suspension at room temperature. Causality Note: PMHS is a stable and safe reducing agent. The palladium catalyst facilitates the transfer of hydride from PMHS to the C2-C3 double bond of the indole.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction with a small amount of water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol. Self-Validation: Complete removal of the catalyst is crucial for the stability of the final product and to prevent interference in subsequent steps.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-indoline.

3. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[17]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

1. Principle:

  • The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indoline test compounds in the cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Causality Note: Incubation allows viable cells to convert the soluble MTT into insoluble formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

Indoline derivatives represent a remarkably successful and enduring scaffold in drug discovery. Their structural simplicity, synthetic accessibility, and ability to interact with a multitude of biological targets have solidified their status as a privileged framework in medicinal chemistry. The extensive research into their anticancer, antimicrobial, and neuroprotective activities has yielded numerous promising lead compounds and clinical candidates.[1][6][18]

The future of indoline-based drug discovery is bright and will likely focus on several key areas:

  • Target Specificity: Enhancing the selectivity of indoline derivatives to minimize off-target effects and improve safety profiles.

  • Multi-Target Agents: Designing single molecules that can modulate multiple targets within a disease pathway, a particularly promising strategy for complex conditions like cancer and neurodegenerative disorders.

  • Combating Drug Resistance: Continued development of indoline-based RMAs and novel antimicrobials to address the urgent threat of antibiotic resistance.

  • Computational Chemistry: Increased use of in silico methods for the rational design, virtual screening, and optimization of new indoline leads, accelerating the discovery pipeline.

As our understanding of disease biology deepens, the inherent versatility of the indoline scaffold will undoubtedly continue to provide fertile ground for the development of the next generation of innovative therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
  • Indole as an emerging scaffold in anticancer drug design. AIP Publishing.
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central.
  • and spectral characterization of indoline and its major metabolites. ResearchGate.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals.
  • Some indole based anticancer agents. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Indole and indoline scaffolds in drug discovery. ResearchGate.
  • Development and Application of Indolines in Pharmaceuticals. PubMed.
  • Development and Application of Indolines in Pharmaceuticals. PMC.
  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Bentham Science Publishers.
  • Anion photoelectron spectroscopy of deprotonated indole and indoline. The Journal of Chemical Physics - AIP Publishing.
  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed.
  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Request PDF.
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
  • A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. ResearchGate.
  • Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Taylor & Francis.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Request PDF - ResearchGate.
  • Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis, and Recent Advances in Antimicrobial Research. Request PDF - ResearchGate.
  • Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy. PMC - NIH.
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  • Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies. Request PDF - ResearchGate.
  • Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti.
  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids.

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An In-Depth Technical Guide to the Preparation of 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Substituted Indolines in Modern Drug Discovery

The indoline scaffold is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The N-alkylation of the indoline ring, in particular, offers a versatile handle for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. 1-(1-Carbamoyl)ethylindoline represents a key intermediate, embodying the introduction of a chiral, amide-containing side chain at the nitrogen atom. This functionalization is of significant interest to medicinal chemists exploring new chemical entities for a range of therapeutic areas. This guide provides a comprehensive overview of the plausible synthetic strategies for the preparation of this important building block, grounded in established chemical principles and supported by literature precedents.

Strategic Approaches to the Synthesis of 1-(1-Carbamoyl)ethylindoline

The synthesis of 1-(1-Carbamoyl)ethylindoline can be approached through two primary retrosynthetic disconnections, both commencing from the readily available starting material, indoline.

Scheme 1: Retrosynthetic Analysis of 1-(1-Carbamoyl)ethylindoline

G Target 1-(1-Carbamoyl)ethylindoline Route1 Route 1: Direct N-Alkylation Target->Route1 Amidation Amidation Target->Amidation Indoline Indoline Reagent1 2-Bromopropionamide Route1->Indoline Route1->Reagent1 Indoline2 Indoline Intermediate1 Ethyl 2-(indolin-1-yl)propanoate Route2 Route 2: N-Alkylation and Amidation Sequence Intermediate1->Route2 Reagent2 Ethyl 2-bromopropanoate Route2->Indoline2 Route2->Reagent2 Amidation->Intermediate1

Caption: Retrosynthetic pathways for 1-(1-Carbamoyl)ethylindoline.

This analysis reveals two logical synthetic pathways:

  • Route 1: Direct N-Alkylation. This approach involves the direct alkylation of the indoline nitrogen with a pre-functionalized three-carbon unit, specifically 2-bromopropionamide. This is the most convergent and atom-economical route.

  • Route 2: N-Alkylation Followed by Functional Group Interconversion. This two-step sequence first introduces an ethyl propionate moiety onto the indoline nitrogen, followed by the amidation of the ester to the desired primary amide. This route offers flexibility, as the intermediate ester can be isolated and purified before the final transformation.

This guide will now delve into the practical execution of both synthetic strategies, providing detailed experimental protocols and a comparative analysis.

Route 1: Direct N-Alkylation with 2-Bromopropionamide

This is the preferred and more direct method for the synthesis of 1-(1-Carbamoyl)ethylindoline. The core of this strategy lies in the nucleophilic substitution reaction between indoline and 2-bromopropionamide.

Workflow for Route 1

G cluster_0 Step 1: Synthesis of 2-Bromopropionyl Chloride cluster_1 Step 2: Synthesis of 2-Bromopropionamide cluster_2 Step 3: N-Alkylation of Indoline PropionicAcid Propionic Acid AcidChloride 2-Bromopropionyl Chloride PropionicAcid->AcidChloride SOCl₂, Red Phosphorus, Br₂ ThionylChloride Thionyl Chloride Amide 2-Bromopropionamide AcidChloride->Amide NH₃(aq) Ammonia Aqueous Ammonia Target 1-(1-Carbamoyl)ethylindoline Amide->Target Indoline Indoline Indoline->Target Solvent (e.g., DMF, THF) Base Base (e.g., NaH, K₂CO₃)

Caption: Workflow for the direct N-alkylation route.

Part 1: Preparation of the Alkylating Agent: 2-Bromopropionamide

The successful execution of Route 1 hinges on the availability of the key alkylating agent, 2-bromopropionamide. This reagent is typically prepared in a two-step sequence from propionic acid.

Step 1.1: Synthesis of 2-Bromopropionyl Chloride

The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride is a common and effective method. The subsequent α-bromination is achieved using bromine with a phosphorus catalyst. A one-pot procedure is often employed for this transformation.

Experimental Protocol: Synthesis of 2-Bromopropionyl Chloride [1]

  • Materials:

    • Thionyl chloride

    • Propionic acid

    • Red phosphorus

    • Dry bromine

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a dropping funnel, carefully react thionyl chloride with propionic acid.

    • After the initial reaction, cool the mixture.

    • Cautiously add red phosphorus to the cooled mixture, followed by the dropwise addition of dry bromine.

    • Allow the reaction to proceed, with gentle heating if necessary, until the bromine color dissipates.

    • The crude 2-bromopropionyl chloride is then purified by fractional distillation.

Step 1.2: Amidation of 2-Bromopropionyl Chloride

The conversion of the acid chloride to the primary amide is achieved by reaction with ammonia. This is a vigorous reaction that requires careful temperature control.

Experimental Protocol: Synthesis of 2-Bromopropionamide

  • Materials:

    • 2-Bromopropionyl chloride

    • Concentrated aqueous ammonia

    • Ice bath

  • Procedure:

    • In a flask, cool an excess of concentrated aqueous ammonia in an ice bath.

    • Slowly add the 2-bromopropionyl chloride dropwise to the cold, stirred ammonia solution. The addition should be controlled to maintain a low temperature.

    • After the addition is complete, allow the mixture to stir for an additional period while still in the ice bath.

    • The resulting solid 2-bromopropionamide is collected by vacuum filtration, washed with cold water, and dried.

Part 2: N-Alkylation of Indoline

With the alkylating agent in hand, the final step is the N-alkylation of indoline. This reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 1-(1-Carbamoyl)ethylindoline [2][3]

  • Materials:

    • Indoline

    • 2-Bromopropionamide

    • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add indoline and anhydrous DMF or THF.

    • Cool the solution in an ice bath and add the base (e.g., sodium hydride) portion-wise. Stir the mixture at this temperature until the evolution of hydrogen gas ceases (if using NaH).

    • Add a solution of 2-bromopropionamide in the same anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Route 2: N-Alkylation with Ethyl 2-Bromopropanoate and Subsequent Amidation

This two-step approach provides an alternative strategy that may be advantageous if the direct alkylation with 2-bromopropionamide proves to be low-yielding or if purification of the final product is challenging.

Workflow for Route 2

G cluster_0 Step 1: N-Alkylation with Ester cluster_1 Step 2: Amidation of Ester Indoline Indoline EsterIntermediate Ethyl 2-(indolin-1-yl)propanoate Indoline->EsterIntermediate Solvent (e.g., Acetone) BromoEster Ethyl 2-bromopropanoate BromoEster->EsterIntermediate Base Base (e.g., K₂CO₃) Target 1-(1-Carbamoyl)ethylindoline EsterIntermediate->Target Ammonia Ammonia (e.g., methanolic)

Caption: Workflow for the N-alkylation and amidation sequence.

Part 1: N-Alkylation of Indoline with Ethyl 2-Bromopropanoate

The first step in this sequence is the N-alkylation of indoline with ethyl 2-bromopropanoate. This reaction follows the same principles as the direct alkylation with the amide.

Experimental Protocol: Synthesis of Ethyl 2-(indolin-1-yl)propanoate [4]

  • Materials:

    • Indoline

    • Ethyl 2-bromopropanoate

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve indoline in acetone.

    • Add potassium carbonate to the solution.

    • To the stirred suspension, add ethyl 2-bromopropanoate dropwise.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(indolin-1-yl)propanoate, which can be purified by column chromatography or used directly in the next step.

Part 2: Amidation of Ethyl 2-(indolin-1-yl)propanoate

The final step is the conversion of the ester to the primary amide. This is typically achieved by treating the ester with a source of ammonia.

Experimental Protocol: Synthesis of 1-(1-Carbamoyl)ethylindoline [5]

  • Materials:

    • Ethyl 2-(indolin-1-yl)propanoate

    • Methanolic ammonia solution (saturated)

  • Procedure:

    • Dissolve the ethyl 2-(indolin-1-yl)propanoate in a saturated solution of ammonia in methanol.

    • Seal the reaction vessel and stir the mixture at room temperature. The reaction may require several days for completion and can be monitored by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude 1-(1-Carbamoyl)ethylindoline can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct N-AlkylationRoute 2: N-Alkylation and Amidation
Number of Steps 1 (from 2-bromopropionamide)2
Atom Economy HigherLower
Convergence More convergentLess convergent
Potential Issues Potential for side reactions with the amide functionality during alkylation.The amidation step can be slow and may require elevated pressure for efficient conversion.
Purification A single purification step for the final product.Requires purification of the intermediate ester and the final product.
Overall Yield Potentially higher if the alkylation is efficient.The overall yield is the product of the yields of two steps.

Conclusion and Future Perspectives

Both presented routes offer viable pathways for the synthesis of 1-(1-Carbamoyl)ethylindoline. Route 1, the direct N-alkylation with 2-bromopropionamide, is the more elegant and efficient approach on paper. However, its success is contingent on the chemoselective N-alkylation without competing reactions. Route 2, while longer, is a more classical and potentially more robust approach, with each step being a well-established transformation. The choice of route will ultimately depend on the specific experimental conditions, the scale of the synthesis, and the availability of starting materials. For researchers in drug development, the ability to reliably produce key intermediates like 1-(1-Carbamoyl)ethylindoline is paramount. Further optimization of these methods, for instance, through the use of phase-transfer catalysis for the N-alkylation step, could lead to even more efficient and scalable syntheses.

References

  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 2020-12-17.
  • N-alkylation of indole derivatives.
  • Production technique for synthesizing 2-bromopropionyl chloride.
  • N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing.
  • 2-Bromopropionyl chloride. LookChem.
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
  • Amidation Reactions from the Direct Coupling of Metal Carboxyl
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Process for n-alkylation of indoles.
  • Preparation method of ethyl 2-bromopropionate.
  • Process for the preparation of 2,3-dibromopropionyl chloride.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Amide synthesis by acyl
  • Ethyl 1H-indole-2-carboxyl
  • Process for the amidation of esters.
  • Ethyl 1H-indole-2-carboxylate.
  • Synthesis method of D-(+)-2-chloropropionyl chloride.
  • 21.
  • 2-Bromopropionyl chloride | 7148-74-5 | FB76160. Biosynth.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Why did my amide syntesis does not work?
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 1-(1-Carbamoyl)ethylindoline from Indoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemical synthesis of 1-(1-Carbamoyl)ethylindoline (systematically known as 2-(indolin-1-yl)propanamide ) from indoline (2,3-dihydro-1H-indole). The protocol employs a direct N-alkylation strategy using 2-chloropropionamide under basic conditions. This method is selected for its atom economy, operational simplicity, and high reproducibility in a research setting. The guide includes a mechanistic rationale, precise experimental steps, safety considerations, and analytical data expectations, designed for researchers in medicinal chemistry and drug discovery.

Introduction & Synthetic Strategy

Target Molecule Analysis

The target compound, 1-(1-Carbamoyl)ethylindoline , features an indoline core functionalized at the N-1 position with a propanamide moiety.

  • Core : Indoline (Secondary amine, nucleophilic).

  • Electrophile : 2-Chloropropionamide (Alkyl halide with an amide group).

  • Reaction Type : Nucleophilic Substitution (

    
    ).
    
Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of the indoline nitrogen lone pair onto the


-carbon of the 2-chloropropionamide. A base (Potassium Carbonate) is employed to neutralize the generated hydrogen chloride (HCl), driving the equilibrium forward.

Key Considerations:

  • Basicity : Indoline is less basic than aliphatic amines but sufficiently nucleophilic for

    
     reactions.
    
  • Leaving Group : The chloride ion is a moderate leaving group; iodide catalysis (KI) can be added to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).

  • Solvent : A polar aprotic solvent (Acetonitrile or DMF) is optimal to solvate the cation (

    
    ) and leave the carbonate anion reactive.
    
Reaction Scheme Visualization

ReactionScheme Indoline Indoline (Nucleophile) Intermediate Transition State [S_N2] Indoline->Intermediate Reagent 2-Chloropropionamide (Electrophile) Reagent->Intermediate Base K2CO3 / KI (Base/Catalyst) Base->Intermediate Scavenges HCl Product 1-(1-Carbamoyl)ethylindoline (Target) Intermediate->Product Reflux, 12-18h Byproduct KCl + KHCO3 Intermediate->Byproduct

Caption: Logical flow of the N-alkylation synthesis pathway.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity
Indoline 119.171.0Starting Material>98%
2-Chloropropionamide 107.541.2Electrophile>97%
Potassium Carbonate (

)
138.212.0BaseAnhydrous
Potassium Iodide (KI) 166.000.1Catalyst>99%
Acetonitrile (MeCN) -SolventMediumHPLC Grade
Ethyl Acetate / Hexane -WorkupExtractionACS Grade
Equipment
  • Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath or heating mantle with temperature controller.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60

    
    ).
    

Experimental Protocol

Step 1: Reaction Setup
  • Preparation : Dry the glassware in an oven at 120°C for 1 hour prior to use. Cool under a stream of nitrogen.

  • Charging : To a 100 mL round-bottom flask, add Indoline (1.19 g, 10.0 mmol).

  • Solvent : Add Acetonitrile (30 mL). Stir to dissolve.

  • Base Addition : Add anhydrous

    
      (2.76 g, 20.0 mmol) and KI  (166 mg, 1.0 mmol). The mixture will appear as a suspension.
    
  • Electrophile Addition : Add 2-Chloropropionamide (1.29 g, 12.0 mmol) in a single portion.

Step 2: Reaction Execution
  • Heating : Attach the reflux condenser and heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Monitoring : Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

    • Indoline

      
      : ~0.6 (Visualizes under UV and stains purple with Vanillin).
      
    • Product

      
      : ~0.3 (Lower 
      
      
      
      due to the polar amide group).
  • Duration : The reaction typically reaches completion within 12 to 18 hours .

Step 3: Workup
  • Cooling : Allow the reaction mixture to cool to room temperature.

  • Filtration : Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with fresh Acetonitrile (10 mL).
  • Concentration : Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude oily residue.

  • Extraction :

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) to remove trace amide/salts.

    • Wash with Brine (20 mL).

    • Dry the organic layer over anhydrous

      
       .
      
    • Filter and concentrate to dryness.

Step 4: Purification
  • Recrystallization : The crude product often solidifies upon standing or triturating with cold diethyl ether/hexane. Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.

  • Yield : Expected yield is 75-85% .

  • Appearance : Off-white to pale yellow solid.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Indoline + MeCN + K2CO3 + KI Start->Mix Add Add 2-Chloropropionamide Mix->Add Reflux Reflux (82°C, 12-18h) Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Salts & Evaporate Solvent Check->Filter Yes Extract Redissolve in EtOAc Wash (H2O/Brine) Filter->Extract Purify Recrystallize (EtOH/Hexane) Extract->Purify End Final Product: 1-(1-Carbamoyl)ethylindoline Purify->End

Caption: Operational workflow for the synthesis and purification process.

Analytical Validation

Expected NMR Data ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.5 - 7.1Multiplet4HIndoline Ar-H
Amide

5.5, 6.8Broad Singlets2H

N-CH 4.2Quartet1H

Indoline

3.4Triplet2H

Indoline

3.0Triplet2H

Methyl 1.4Doublet3H

Mass Spectrometry
  • Method : ESI-MS (Positive Mode).

  • Expected Mass :

    
     m/z.
    
  • Formula :

    
    .
    

Safety & Handling

  • Indoline : Irritant. May cause skin and eye irritation. Use gloves and safety goggles.

  • 2-Chloropropionamide : Harmful if swallowed. Potential skin sensitizer. Handle in a fume hood.

  • Acetonitrile : Flammable and toxic. Metabolizes to cyanide in the body. Avoid inhalation.

  • Waste Disposal : All organic solvents must be disposed of in halogenated/non-halogenated waste containers. Aqueous layers containing potassium salts can be neutralized and disposed of down the drain with copious water (subject to local regulations).

References

  • General N-Alkylation Methodology

    • Synthesis of N-substituted indolines via nucleophilic substitution.
    • Source: Organic Chemistry Portal. "Synthesis of Indolines".
    • URL: [Link]

  • Catalytic Enantioselective Synthesis

    • Enantioselective Catalytic Synthesis of N-alkylated Indoles.
    • Source: MDPI.
    • URL: [Link][1][2][3]

  • Indoline Functionalization

    • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
    • Source: NIH / PubMed Central.
    • URL: [Link]

  • Reaction Analogues

    • N-Alkyl amide synthesis via N-alkylation of amides with alcohols.[4] (General background on amide alkylation chemistry).

    • Source: RSC Publishing.
    • URL: [Link]

Sources

Application Note: Recrystallization Techniques for the Purification of 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(1-Carbamoyl)ethylindoline, a key intermediate in pharmaceutical synthesis, using laboratory-scale recrystallization techniques. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, and recrystallization remains one of the most effective, economical, and scalable methods for achieving high purity of solid organic compounds.[1] This guide details the underlying principles of solubility and crystal growth, offers a systematic approach to solvent selection, and provides step-by-step protocols for single-solvent and solvent-antisolvent recrystallization methods. Furthermore, it includes a troubleshooting guide to address common challenges and a workflow for method selection, ensuring researchers and drug development professionals can achieve optimal purity and yield.

Introduction: The Critical Role of Purity and Recrystallization

1-(1-Carbamoyl)ethylindoline is a heterocyclic compound incorporating an indoline scaffold and a primary amide functional group. The indoline ring is a common motif in pharmacologically active molecules, and the purity of such intermediates directly impacts the safety and efficacy of the final API. Synthetic procedures often yield crude products contaminated with by-products, unreacted starting materials, or catalysts.[2]

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, leading to the formation of a crystalline lattice.[4] Soluble impurities, ideally present in lower concentrations, remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.[5] This process, when executed correctly, can dramatically increase the purity of the target compound.

Physicochemical Principles and Rational Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[5][6] An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The solvent must dissolve the target compound completely at or near its boiling point.[6]

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[1][6]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[6]

  • Volatility and Non-reactivity: The solvent should be sufficiently volatile for easy removal from the purified crystals but should not react with the compound.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the solute melts before dissolving.[7]

Predicted Solubility of 1-(1-Carbamoyl)ethylindoline

A structural analysis of 1-(1-Carbamoyl)ethylindoline allows for a reasoned prediction of its solubility:

  • Indoline Moiety: Contributes to moderate polarity and potential π-π stacking interactions.

  • Carbamoyl (Amide) Group: A highly polar functional group capable of strong hydrogen bonding (both donor and acceptor). This group significantly increases the compound's polarity.

  • Ethyl Group: A small, nonpolar alkyl substituent.

Based on this, the compound is expected to be a moderately polar solid. Polar solvents, especially those capable of hydrogen bonding, are likely to be effective. Recrystallization is a preferred method for purifying amides, with polar solvents like ethanol, acetone, and acetonitrile often yielding good results.[8]

Systematic Solvent Screening Protocol

A systematic, small-scale screening is the most reliable method for identifying an optimal solvent.[1]

Methodology:

  • Place approximately 20-30 mg of crude 1-(1-Carbamoyl)ethylindoline into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, stirring after each addition.

  • Observation 1 (Room Temp): If the solid dissolves readily, the solvent is unsuitable as recovery will be poor.[1]

  • Observation 2 (Hot): For solvents that do not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 3 (Cold): Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Selection: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a high quantity of crystalline precipitate upon cooling.[1]

Recommended Solvent Candidates

The following table summarizes potential solvents for the recrystallization of a moderately polar amide like 1-(1-Carbamoyl)ethylindoline.

SolventBoiling Point (°C)PolarityRationale & Safety Notes
Ethanol 78Polar ProticOften an excellent choice for amides due to hydrogen bonding capability. Low toxicity.[8]
Isopropanol 82Polar ProticSimilar to ethanol, but slightly less polar. Good for compounds with intermediate polarity.
Acetonitrile 82Polar AproticA common and effective solvent for recrystallizing amides.[8] Toxic, use in a fume hood.
Ethyl Acetate 77Mid-PolarityGood for compounds that are too soluble in alcohols. Flammable.
Water 100Highly PolarMay be suitable if the compound has sufficient polarity. High boiling point can be advantageous.
Toluene 111NonpolarMay be useful as an anti-solvent or for compounds with significant nonpolar character.
Heptane 98NonpolarTypically used as an anti-solvent in combination with a more polar soluble solvent.

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep solubility-temperature curve is identified.

Materials:

  • Crude 1-(1-Carbamoyl)ethylindoline

  • Optimal solvent (determined from screening)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the minimum amount of near-boiling solvent in small portions until the solid completely dissolves.[2]

    • Scientist's Note: Using the absolute minimum volume of hot solvent is critical for maximizing yield. An excess of solvent will keep more of the product dissolved upon cooling, reducing recovery.[2]

  • (Optional) Hot Filtration: If insoluble impurities (e.g., dust, catalyst residue) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Rationale: Rapid cooling can cause the compound to precipitate as a fine powder or oil, trapping impurities within the solid matrix.[9]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

    • Critical Step: The wash solvent must be ice-cold to avoid redissolving the purified product.[2]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Solvent-Antisolvent Recrystallization

This method is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "antisolvent").[6]

Materials:

  • Crude 1-(1-Carbamoyl)ethylindoline

  • Matched solvent/antisolvent pair (e.g., Ethanol/Water, Acetone/Heptane)

  • Equipment as listed in Protocol A

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent".

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise with vigorous stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization & Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. The slow cooling of this precisely saturated mixed-solvent system will induce crystallization.

Workflow Visualization and Troubleshooting

Decision Workflow for Method Selection

The following diagram outlines the logical process for selecting the appropriate recrystallization strategy based on initial solvent screening results.

Recrystallization_Workflow Recrystallization Method Selection Workflow cluster_decision1 A Start: Crude Solid B Perform Solvent Screening (Small Scale Tests) A->B C Is there a solvent that is... - Sparingly soluble at RT? - Very soluble when hot? B->C D YES C->D E NO C->E F Select Single-Solvent Recrystallization Protocol G Can you find a miscible pair where... - Soluble in Solvent A? - Insoluble in Solvent B? L End: Purified Crystals F->L H YES G->H I NO G->I J Select Solvent-Antisolvent Recrystallization Protocol K Consider Alternative Purification (e.g., Column Chromatography) J->L

Caption: Decision tree for selecting a recrystallization protocol.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution cooled too quickly.- Compound is highly supersaturated.- Boil off some solvent to re-concentrate the solution and cool again.[9]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the crude compound.[9]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present, depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7]- Try a lower-boiling point solvent or a different solvent system.
Low Recovery/Yield - Too much solvent was used.- Crystals were washed with warm solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used.[2]- Always use ice-cold solvent for washing the filter cake.[2]- Ensure the filtration apparatus is pre-heated before hot filtration.
Poor Purity - Cooling was too rapid, trapping impurities.- The chosen solvent does not effectively differentiate between the compound and a major impurity.- Allow the solution to cool as slowly as possible.[9]- Re-crystallize the material a second time.- Re-evaluate the solvent choice; a different solvent may have a better solubility profile for the impurity.

Conclusion

Recrystallization is a powerful and essential technique in the synthesis and purification of pharmaceutical intermediates like 1-(1-Carbamoyl)ethylindoline. By understanding the principles of solubility and adopting a systematic approach to solvent selection and protocol execution, researchers can consistently achieve high levels of purity. This guide provides the foundational knowledge and practical steps to develop a robust and efficient purification process, ensuring the quality required for downstream applications in drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 8A Lab Manual. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Techniques. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Aakash Education. (n.d.). Crystallization. Chemistry. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (9th ed.). Wiley.

Sources

Application Note: Green Chemistry Approaches to Synthesizing 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 1-(1-Carbamoyl)ethylindoline (Systematic name: N-(1-amino-1-oxopropan-2-yl)indoline) represents a critical case study in the sustainable manufacturing of nitrogen-containing heterocycles. This moiety serves as a structural analog to key intermediates found in alpha-1A adrenergic receptor antagonists (e.g., Silodosin) and various agrochemicals.

Historically, the N-alkylation of indolines to introduce amide-bearing side chains has relied on "atom-uneconomical" pathways:

  • High-Hazard Solvents: Utilization of DMF, DMAc, or NMP, which pose reproductive toxicity risks.

  • Harsh Bases: Reliance on Sodium Hydride (NaH) or strong alkoxides, requiring cryogenic conditions or strict moisture exclusion.

  • Purification Burdens: Aqueous workups of DMF often lead to emulsions and solvent drag, necessitating energy-intensive chromatography.

This Application Note details two Green Chemistry Protocols that circumvent these liabilities. We focus on Propylene Carbonate (PC) as a tunable, biodegradable solvent system and an Iron-Catalyzed Borrowing Hydrogen approach that eliminates alkyl halides entirely.

Chemical Pathway Analysis

The target transformation is the attachment of a propionamide motif to the N1-position of the indoline core.

Target Structure:

  • Core: 2,3-Dihydro-1H-indole (Indoline)[1]

  • Substituent: 1-Carbamoylethyl group (derived from alanine architecture).

  • Chirality: The C-alpha position of the ethyl group is a stereocenter.

Comparative Pathway Visualization

GreenSynthesisPathways Indoline Indoline (Substrate) DMF Traditional Route Solvent: DMF/THF Base: NaH Reagent: 2-Bromopropionamide Indoline->DMF High Waste PC Protocol A: Green Solvent Solvent: Propylene Carbonate Base: K2CO3 Reagent: 2-Chloropropionamide Indoline->PC Substitution Fe Protocol B: Borrowing Hydrogen Solvent: 2-MeTHF Cat: Fe-Cyclopentadienone Reagent: Lactamide Indoline->Fe C-N Coupling Target 1-(1-Carbamoyl)ethylindoline (Target) DMF->Target Low Atom Economy PC->Target Biodegradable Solvent Fe->Target Water as Byproduct

Figure 1: Comparison of Traditional vs. Green Synthetic Pathways. Protocol A focuses on solvent substitution, while Protocol B utilizes catalytic activation of alcohols.

Protocol A: Propylene Carbonate (PC) Mediated Synthesis

Principle: Propylene Carbonate is a polar aprotic solvent (bp 242 °C) that is non-toxic, biodegradable, and commercially available. Unlike DMF, it does not decompose into dimethylamine and carbon monoxide upon heating. It allows for the use of weaker, safer bases (K₂CO₃) due to its high dielectric constant, which effectively solvates the inorganic cation.

Materials
  • Substrate: Indoline (1.0 equiv)[2][3]

  • Reagent: 2-Chloropropionamide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 equiv)

  • Solvent: Propylene Carbonate (PC), anhydrous (Grade: 99.7%)

  • Workup: Deionized Water, Ethyl Acetate (optional for recrystallization)

Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Indoline (1.19 g, 10 mmol) and Propylene Carbonate (5 mL).

    • Note: High concentration (2M) is preferred in PC to accelerate kinetics and reduce solvent waste.

  • Reagent Addition:

    • Add K₂CO₃ (2.07 g, 15 mmol) in a single portion.

    • Add 2-Chloropropionamide (1.18 g, 11 mmol).

    • Safety Check: No exotherm is typically observed at this scale; however, always monitor internal temperature.

  • Reaction Phase:

    • Heat the mixture to 100 °C using an oil bath or heating block.

    • Stir vigorously (800 rpm) to ensure suspension of the inorganic base.

    • Monitor: Reaction progress via TLC (EtOAc:Hexane 1:1) or HPLC.[4] Conversion is typically >98% within 4–6 hours.

  • Green Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Slowly add Deionized Water (15 mL) to the stirring mixture.

    • Observation: The product, 1-(1-Carbamoyl)ethylindoline, is hydrophobic and will precipitate as a white to off-white solid, while PC and inorganic salts remain in the aqueous phase.

  • Isolation:

    • Filter the suspension through a sintered glass funnel.

    • Wash the cake with water (2 x 5 mL) to remove residual PC.

    • Dry in a vacuum oven at 50 °C for 12 hours.

Performance Data (Protocol A)
MetricTraditional (DMF/NaH)Green Protocol (PC/K₂CO₃)
Yield 85-90%92%
Reaction Temp 0 °C to RT100 °C
E-Factor (Waste/Product) High (>25)Low (<8)
Solvent Toxicity Reprotoxic (DMF)Safe (PC)
Purification Extraction + ColumnFiltration only

Protocol B: Iron-Catalyzed "Borrowing Hydrogen" Alkylation

Principle: This is an advanced "Atom Economy" method. Instead of using an alkyl halide (which generates stoichiometric salt waste), this protocol uses Lactamide (2-hydroxypropanamide) as the alkylating agent. An iron catalyst shuttles hydrogen to activate the alcohol, forms an imine intermediate, and reduces it to the amine. Water is the only byproduct.

Mechanistic Insight

The Iron-Cyclopentadienone complex [Fe(C₄Ph₄CO)(CO)₃] catalyzes the dehydrogenation of the alcohol (Lactamide) to a ketone (Pyruvamide), which undergoes condensation with Indoline to form an enamine/imine. The catalyst then returns the hydrogen to reduce the C=N bond, yielding the final product.

Materials
  • Catalyst: [Fe(C₄Ph₄CO)(CO)₃] (Knölker-type complex) (2 mol%)

  • Substrate: Indoline (1.0 equiv)[2][3]

  • Reagent: Lactamide (1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene

  • Additives: Trimethylamine N-oxide (Me₃NO) (2 mol%) - required to activate the pre-catalyst.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a Schlenk tube under Argon, dissolve the Iron complex (2 mol%) and Me₃NO (2 mol%) in 2-MeTHF (1 mL). Stir for 5 minutes until the solution turns from yellow to dark red (indicating formation of the active 16-electron species).

  • Substrate Addition:

    • Add Indoline (1.0 mmol) and Lactamide (1.2 mmol) to the active catalyst solution.

    • Add molecular sieves (4Å, 100 mg) to sequester the water byproduct and drive the equilibrium.

  • Reaction Phase:

    • Seal the tube and heat to 110 °C for 24 hours.

    • Note: The borrowing hydrogen mechanism is slower than S_N2 substitution but generates zero halogenated waste.

  • Workup:

    • Cool to room temperature.[2][5]

    • Filter through a small pad of Celite to remove molecular sieves and iron particles.

    • Concentrate the filtrate under reduced pressure.[2]

    • Recrystallize from Ethanol/Water.

Critical Control Points & Troubleshooting

Stereochemical Considerations

The "1-(1-Carbamoyl)ethyl" group contains a chiral center.

  • Protocol A (Substitution): If using enantiopure (S)-2-chloropropionamide, significant racemization will occur due to the S_N2 mechanism competing with S_N1 character at 100 °C and the basic conditions.

  • Protocol B (Borrowing Hydrogen): This pathway proceeds via a planar imine/enamine intermediate, resulting in a racemic product .

Recommendation for Chiral Purity: If the enantiopure (S)- or (R)- isomer is required (as in Silodosin synthesis), perform a Lipase-Catalyzed Kinetic Resolution on the racemic product.

  • Enzyme:[6] Candida antarctica Lipase B (CAL-B).[7][8]

  • Solvent: MTBE.

  • Acyl Donor: Vinyl acetate.

  • Outcome: The enzyme will selectively acylate the amide nitrogen (or hydrolyze if running in reverse), allowing separation of enantiomers. Alternatively, use chiral HPLC separation on the racemic material produced by Protocol A.

Impurity Profile
  • Over-alkylation: Indoline is a secondary amine. Quaternization (reaction at the tertiary amine product with another equivalent of alkyl halide) is sterically hindered by the branched ethyl group but can occur if excess reagent is used. Control: Limit alkylating agent to 1.1 equiv.

  • Hydrolysis: The carbamoyl (amide) group can hydrolyze to the carboxylic acid under prolonged heating with wet K₂CO₃. Control: Use anhydrous reagents and limit reaction time.

Process Workflow Diagram

Workflow cluster_waste Waste Stream Management start Start: Raw Materials (Indoline + 2-Chloropropionamide) reaction Reaction Phase Solvent: Propylene Carbonate Temp: 100°C | Time: 4h start->reaction Mix & Heat quench Quench / Precipitation Add Water (3:1 ratio to solvent) Cool to 20°C reaction->quench Complete Conversion filtration Filtration Separate Solid Product Filtrate = PC + Water + Salts quench->filtration Precipitants Form drying Drying Vacuum Oven, 50°C filtration->drying Wet Cake waste_liquid Aqueous Filtrate (PC is biodegradable) filtration->waste_liquid final Final Product 1-(1-Carbamoyl)ethylindoline >98% Purity drying->final

Figure 2: Operational workflow for the Propylene Carbonate mediated synthesis, highlighting the simplified isolation process.

References

  • Green Solvents for N-Alkylation: Tóth, E., et al. "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions."[9] Int. J. Mol. Sci.2024 , 25, 5493. [Link][2][7]

  • Iron-Catalyzed Alkylation (Borrowing Hydrogen): Maji, M., et al. "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." J. Org.[5][10] Chem.2022 , 87, 5603–5616.[5][10] [Link]

  • General Indoline Synthesis Review: "Synthesis of Indolines." Organic Chemistry Portal. [Link]

  • Silodosin Intermediate Context: "Method for synthesizing silodosin and intermediate thereof."[11][12][13] WIPO Patent WO2018205919. [Link]

  • Kinetic Resolution of Indolines: Vaidya, S., et al. "Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst."[14] Org.[2][5][11][15] Lett.2014 , 16, 800–803. [Link]

Sources

Reaction kinetics of 1-(1-Carbamoyl)ethylindoline formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and Process Control of 1-(1-Carbamoyl)ethylindoline Formation

Executive Summary

This application note details the reaction kinetics and synthetic protocol for the formation of 1-(1-Carbamoyl)ethylindoline , a critical intermediate often associated with the synthesis of


-adrenoceptor antagonists such as Silodosin. The formation involves the 

-alkylation of indoline
with 2-chloropropionamide (or 2-bromopropionamide) under basic conditions.

Understanding the kinetics of this


 reaction is vital for process optimization, specifically to minimize the formation of hydrolyzed impurities and double-alkylation byproducts. This guide provides a self-validating protocol for determining rate constants (

), reaction order, and activation energy (

), enabling precise scale-up control.

Mechanistic Insight & Reaction Design

The formation of 1-(1-Carbamoyl)ethylindoline proceeds via a nucleophilic substitution (


) mechanism. The secondary amine of the indoline ring acts as the nucleophile, attacking the 

-carbon of the 2-chloropropionamide.
Reaction Scheme

The reaction requires a base to neutralize the generated HCl and drive the equilibrium forward.

ReactionScheme Indoline Indoline (Nucleophile) TS Transition State [S_N2] Indoline->TS + Base Reagent 2-Chloropropionamide (Electrophile) Reagent->TS Product 1-(1-Carbamoyl)ethylindoline (Target) TS->Product k_obs Byproduct HCl (Neutralized by Base) TS->Byproduct

Figure 1: Reaction pathway for the N-alkylation of indoline.

Kinetic Variables
  • Reaction Order: Typically second-order overall (first-order w.r.t Indoline, first-order w.r.t Alkyl Halide).

  • Rate Law:

    
    
    
  • Critical Parameter: The acidity of the

    
    -proton in the amide reagent can lead to side reactions (elimination to acrylamide) if the base is too strong. Weak inorganic bases (
    
    
    
    ,
    
    
    ) are preferred over strong alkoxides.

Experimental Protocol: Kinetic Monitoring

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of indoline and the appearance of the product over time.

Materials & Reagents
  • Substrate: Indoline (>98% purity).[1]

  • Reagent: 2-Chloropropionamide (1.2 equivalents).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equivalents).
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous). Note: DMF increases rate but complicates workup; ACN is preferred for kinetic studies due to ease of sampling.

  • Internal Standard: Naphthalene (inert, resolves well on C18).

Experimental Workflow

Workflow Start Preparation Mix 1. Dissolve Indoline & Int. Std. in Solvent (ACN) Start->Mix Equilibrate 2. Thermostat Reactor (e.g., 60°C) Mix->Equilibrate Initiate 3. Add Base & Reagent (t=0) Equilibrate->Initiate Sample 4. Aliquot Sampling (Every 15-30 min) Initiate->Sample Sample->Sample Loop until >90% Conv. Quench 5. Quench Sample (Dilute acid/Cold MeOH) Sample->Quench Analyze 6. HPLC Analysis Quench->Analyze Data 7. Data Processing (Calculate k) Analyze->Data

Figure 2: Step-by-step kinetic profiling workflow.

Step-by-Step Procedure
  • Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer.

  • Standard Solution: Prepare a stock solution of Indoline (0.1 M) and Naphthalene (0.05 M) in Acetonitrile.

  • Equilibration: Charge the reactor with 50 mL of the stock solution. Heat to the target temperature (e.g.,

    
    ).
    
  • Initiation (

    
    ):  Add 
    
    
    
    (solid) followed rapidly by 2-Chloropropionamide. Start the timer immediately.
  • Sampling:

    • Withdraw 200

      
      L aliquots at 
      
      
      
      minutes.
    • Quenching: Immediately dispense the aliquot into a vial containing 800

      
      L of cold 0.1% Formic Acid in Methanol. This stops the reaction by neutralizing the base and cooling.
      
  • HPLC Analysis: Inject 5

    
    L onto a C18 column (see Section 3.4).
    
Analytical Method (HPLC)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV at 254 nm (Indoline core absorption) and 210 nm (Amide).

  • Flow Rate: 1.0 mL/min.

Data Analysis & Kinetic Modeling

To validate the process, convert raw HPLC areas into concentration data using the Internal Standard (IS) method:



Determination of Rate Constant ( )

Since the reaction is typically second-order , plot the data using the integrated rate law. If


:


  • X-axis: Time (

    
    )
    
  • Y-axis:

    
     term
    
  • Slope:

    
    
    
  • Result: Extract the second-order rate constant

    
     (
    
    
    
    ).
Activation Energy ( )

Repeat the experiment at three temperatures (e.g., 50°C, 60°C, 70°C). Use the Arrhenius equation:



  • Plot

    
     vs 
    
    
    
    (Kelvin). The slope is
    
    
    .
Representative Data Summary

Hypothetical data based on typical N-alkylation of indolines.

Temperature (°C)Rate Constant

(

)
Half-life (

) at 0.1M
50

~830 min
60

~285 min
70

~102 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Base particle size too large (low surface area).Use finely milled

or switch to

.
Impurity: Acrylamide Elimination of 2-chloropropionamide.Reduce temperature; avoid strong bases like NaOH/KOH.
Impurity: Hydrolysis Water in solvent.Ensure anhydrous ACN/DMF; use molecular sieves.
Non-linear Kinetics Catalyst poisoning or precipitation.Check solubility of reagents; ensure efficient stirring.

References

  • Maji, M., et al. (2022).[2][3] "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(9), 5603–5616.

  • Morán-Ramallal, R., et al. (2012). "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester." Organic Letters, 14(7), 1696-1699.

  • Lörincz, K., et al. (2025). "Kinetics of Carbamate Formation and Breakdown." ResearchGate.

  • Process Chemistry of Silodosin. (General Reference for Indoline-based API synthesis). Organic Process Research & Development. (Search via ACS Publications).[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-(1-Carbamoyl)ethylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing 1-(1-Carbamoyl)ethylindoline?

A1: The most direct approach is the N-alkylation of indoline with 2-bromopropionamide. This is a nucleophilic substitution reaction where the secondary amine of the indoline ring attacks the electrophilic carbon of 2-bromopropionamide, displacing the bromide ion. A non-nucleophilic base is typically used to deprotonate the indoline nitrogen, enhancing its nucleophilicity.

Q2: Why is C3-alkylation a potential side reaction, and how can it be minimized?

A2: While the nitrogen in indoline is the primary nucleophilic site, the electron-rich aromatic ring, particularly the C3 position, can also undergo electrophilic attack, leading to C-alkylation. This is more likely to occur if the nitrogen is not fully deprotonated or if the reaction conditions favor electrophilic aromatic substitution. Using a strong, non-nucleophilic base and controlling the reaction temperature can help favor N-alkylation over C-alkylation.

Q3: What are the key safety precautions to consider during this synthesis?

A3: 2-Bromopropionamide is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Indoline can be irritating to the skin and eyes. Strong bases like sodium hydride (if used) are flammable and react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(1-Carbamoyl)ethylindoline.

Issue 1: Low or No Product Yield

You have followed the reaction protocol, but upon workup and analysis (e.g., TLC, LC-MS), you observe a very low yield of the desired product or none at all.

  • Ineffective Deprotonation of Indoline: The N-H bond of indoline needs to be deprotonated to form the more nucleophilic indolinide anion.

    • Troubleshooting Steps:

      • Choice of Base: Ensure you are using a sufficiently strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For this specific reaction, K₂CO₃ is a good starting point due to its ease of handling. If the yield is still low, consider a stronger base like NaH, but be mindful of its reactivity.

      • Base Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess (e.g., 1.5-2.0 equivalents) can help drive the deprotonation to completion.

      • Reaction Temperature: The deprotonation step may require gentle heating. Monitor the reaction progress by TLC to determine the optimal temperature.

  • Degradation of 2-Bromopropionamide: 2-Bromopropionamide can be susceptible to hydrolysis, especially under strongly basic conditions, to form 2-hydroxypropionamide.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the 2-bromopropionamide is of high purity and has been stored under dry conditions.

      • Reaction Conditions: Add the 2-bromopropionamide to the reaction mixture after the deprotonation of indoline is complete. Avoid excessively high temperatures that could promote degradation.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting Steps:

      • Solvent Polarity: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) is generally suitable for SN2 reactions as they can solvate the cation of the base without deactivating the nucleophile.

      • Solvent Purity: Ensure the solvent is dry, as water can quench the base and lead to hydrolysis of the alkylating agent.

ParameterRecommendationRationale
Base K₂CO₃ (1.5 eq.) or NaH (1.2 eq.)K₂CO₃ is a safe and effective choice. NaH provides stronger basicity if needed.
Solvent Anhydrous DMF or ACNPolar aprotic solvents favor SN2 reactions.
Temperature Room temperature to 50 °CBalances reaction rate and potential for side reactions/degradation.
Issue 2: Presence of a Major Side Product at a Higher Rf on TLC

Your TLC analysis shows a significant spot with a higher Rf value than your starting indoline, which is not your desired product.

  • C3-Alkylation of Indoline: The higher Rf spot is likely the C3-alkylated isomer. C-alkylated products are generally less polar than their N-alkylated counterparts.

    • Troubleshooting Steps:

      • Optimize Base and Deprotonation: As mentioned in Issue 1, ensure complete deprotonation of the indoline nitrogen. A higher concentration of the indolinide anion will favor N-alkylation.

      • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation. Start the reaction at room temperature and only heat if the reaction is too slow.

      • Order of Addition: Add the 2-bromopropionamide slowly to the solution of the deprotonated indoline. This ensures that the alkylating agent reacts with the more nucleophilic nitrogen before it has a chance to undergo electrophilic aromatic substitution at C3.

Issue 3: Difficulty in Product Purification

You are struggling to isolate the pure 1-(1-Carbamoyl)ethylindoline from the reaction mixture.

  • Co-elution with Starting Material or Side Products: The polarity of the product might be very similar to that of the starting indoline or the C3-alkylated side product, making separation by column chromatography challenging.

    • Troubleshooting Steps:

      • Optimize TLC Solvent System: Experiment with different solvent systems for TLC to achieve better separation between the spots. Try adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane to your primary ethyl acetate/hexane system.

      • Column Chromatography Technique:

        • Use a longer column for better resolution.

        • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

        • Ensure proper packing of the silica gel to avoid channeling.

      • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Try different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Presence of Water-Soluble Impurities: The crude product may contain salts from the base or other water-soluble byproducts.

    • Troubleshooting Steps:

      • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with water and then with brine to remove water-soluble impurities.

      • Drying of Organic Layer: Ensure the organic layer is completely dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(1-Carbamoyl)ethylindoline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Indoline (1.0 eq.)

  • 2-Bromopropionamide (1.2 eq.)

  • Potassium Carbonate (K₂CO₃, 1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq.) and anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of indoline.

  • In a separate flask, dissolve 2-bromopropionamide (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the 2-bromopropionamide solution dropwise to the indoline mixture over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes solvent system). If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (as indicated by the consumption of indoline), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Conditions Indoline Indoline Product 1-(1-Carbamoyl)ethylindoline Indoline->Product N-Alkylation Bromopropionamide 2-Bromopropionamide Bromopropionamide->Product Base K₂CO₃ (Base) Base->Indoline Deprotonation Solvent DMF (Solvent)

Caption: N-alkylation of indoline with 2-bromopropionamide.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products? Check_Base 1. Check Base - Strength - Stoichiometry Start->Check_Base Check_Reagent 2. Check Reagent Quality - Purity of 2-bromopropionamide Start->Check_Reagent Check_Solvent 3. Check Solvent - Anhydrous? - Appropriate polarity? Start->Check_Solvent Check_Temp 4. Adjust Temperature - Lower for selectivity - Higher for rate Check_Base->Check_Temp Check_Reagent->Check_Temp Check_Solvent->Check_Temp Optimize_Purification 5. Optimize Purification - New TLC system - Gradient elution Check_Temp->Optimize_Purification Success Improved Yield and Purity Optimize_Purification->Success

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Dudhe, P., Krishnan, M. A., Yadav, K., Roy, D., Venkatasubbaiah, K., Pathak, B., & Chelvam, V. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1535–1544. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2007).
  • Jubb, A. H., & Jones, R. A. (1973). The chemistry of indoles. Part VI. The reaction of indole with some α-halogeno-ketones. Journal of the Chemical Society, Perkin Transactions 1, 944-947.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • Kim, J., & Movassaghi, M. (2009). Biogenetically inspired synthesis of (−)-chimonanthine, (−)-folicanthine, and (+)-calycanthine.
  • Zhang, D., Song, J., & Li, P. (2021). Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters, 23(7), 2695–2700. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Ghosh, A. K., & Kumar, A. (2014). Enantioselective N-alkylation of indolines using α,β-unsaturated aldehydes via asymmetric organocatalysis. Organic & Biomolecular Chemistry, 12(35), 6886-6890. [Link]

  • Dou, X., & Li, Y. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Communications, 58(71), 9896-9899. [Link]

  • Park, S., & Lee, S. (2023). Mechanistic Duality of Indolyl 1,3-Heteroatom Transposition. Chemical Science, 14(10), 2665-2672. [Link]

  • Smith, A. B., & Jones, C. D. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9733-9737. [Link]

  • Wang, Q., & Gevorgyan, V. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters, 19(7), 1838–1841. [Link]

  • Wu, X., & Antonchick, A. P. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10658-10668. [Link]

  • Rueping, M., Brinkmann, C., Antonchick, A. P., & Atoresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]

Technical Support Center: Troubleshooting Low Purity in 1-(1-Carbamoyl)ethylindoline Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(1-Carbamoyl)ethylindoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues encountered during the crystallization of this chiral indoline derivative. We will move beyond simple procedural lists to explore the causal relationships between experimental parameters and final product purity, ensuring a robust and reproducible crystallization process.

Part 1: Initial Diagnosis & Purity Assessment

Before troubleshooting can begin, an accurate assessment of the purity problem is essential. The nature and percentage of the impurity will dictate the most effective path to resolution.

Question: How do I accurately determine the purity of my crystallized 1-(1-Carbamoyl)ethylindoline and identify the impurities?

Answer: A multi-faceted analytical approach is crucial for a comprehensive purity profile. Relying on a single method may provide an incomplete picture. The three most powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine purity analysis. It excels at separating the main compound from structurally similar impurities, allowing for precise quantification based on peak area.[2]

  • Quantitative NMR (qNMR): This is a primary analytical method that can determine the absolute purity of your compound without needing a reference standard for the impurities.[2] It is invaluable for confirming the identity of your main component and quantifying unknown impurities if a suitable internal standard is used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown impurities. By providing the mass-to-charge ratio of the impurity peaks separated by the LC, it offers vital clues to their molecular structure, helping to distinguish between starting materials, byproducts, or degradation products.[1]

Table 1: Comparison of Recommended Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between mobile and stationary phases.[1]Signal intensity is directly proportional to the number of atomic nuclei.[1]Separation by HPLC followed by detection based on mass-to-charge ratio.[1]
Primary Use Quantification of the main component and known impurities.Absolute purity determination and quantification without specific impurity standards.[2]Identification and quantification of known and unknown impurities.
Key Advantage High sensitivity, precision, and robustness for routine quality control.Absolute quantification; provides structural information.Excellent for identifying unknown impurities at trace levels.
Limitation Requires reference standards for accurate impurity quantification.Lower sensitivity compared to HPLC; requires a non-interfering internal standard.Quantification can be less precise than HPLC without specific standards.

Part 2: Troubleshooting Guide: Common Causes & Solutions

This section addresses the most common problems leading to low purity in a question-and-answer format.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving purity issues.

TroubleshootingWorkflow start Low Purity Detected in Crystallized Product check_washing Q: Are crystals properly washed & dried? start->check_washing check_solvent Q: Is the solvent system optimal? check_washing->check_solvent Yes protocol_wash Implement rigorous washing and drying protocol. check_washing->protocol_wash No check_conditions Q: Are crystallization conditions controlled? check_solvent->check_conditions Yes protocol_solvent Perform solvent screening and optimization. check_solvent->protocol_solvent No check_chemistry Q: Is chemical degradation occurring? check_conditions->check_chemistry Yes protocol_conditions Optimize cooling rate, stirring, and seeding. check_conditions->protocol_conditions No protocol_chemistry Investigate pH, atmosphere, and temperature stability. check_chemistry->protocol_chemistry Yes success Purity Target Achieved check_chemistry->success No protocol_wash->check_solvent protocol_solvent->check_conditions protocol_conditions->check_chemistry protocol_chemistry->success

Caption: A decision tree for troubleshooting low purity issues.

Question: My recrystallization isn't improving purity. Are my impurities co-crystallizing with the product?

Answer: This is a very common and challenging issue. Co-crystallization occurs when an impurity has similar structural and electronic properties to the desired compound, allowing it to be incorporated into the crystal lattice. The key to overcoming this is to find a solvent system that maximizes the solubility difference between your product and the offending impurity.

The ideal crystallization solvent should dissolve your product completely at an elevated temperature but very poorly at a lower temperature. Conversely, the impurity should either remain highly soluble or be completely insoluble at all temperatures.

Causality: The selection of a solvent is governed by the principle of "like dissolves like." 1-(1-Carbamoyl)ethylindoline has both a polar amide group capable of hydrogen bonding and a less polar indoline ring system. A solvent that can effectively solvate both parts of the molecule at high temperatures, but from which the product can de-solvate and self-assemble into a crystal lattice upon cooling, is required.

Table 2: Properties of Potential Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexHydrogen BondingComments
Isopropanol 824.3Donor & AcceptorGood starting point for polar compounds.
Ethanol 785.2Donor & AcceptorOften too strong a solvent, may lead to low yield.
Ethyl Acetate 774.4Acceptor onlyGood for moderately polar compounds.
Acetonitrile 826.2Acceptor onlyAprotic polar solvent, can offer different selectivity.
Toluene 1112.4NoneMay be useful as an anti-solvent or for less polar impurities.
Water 1009.0Donor & AcceptorUse with caution; potential for hydrolysis of amide at non-neutral pH.
Experimental Protocol: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your impure 1-(1-Carbamoyl)ethylindoline into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., from Table 2) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate volume needed. A solvent that dissolves the material easily at room temperature is generally a poor choice.

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the slurry in a controlled manner (e.g., water bath) towards the solvent's boiling point, adding small aliquots of solvent until the solid fully dissolves.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Then, transfer them to an ice bath for at least 30 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid with minimal product left in the mother liquor.

  • Analysis: Isolate the crystals from the most promising solvent(s), wash them with a small amount of the cold solvent, dry them, and re-analyze for purity.

Question: My product separates as an oil instead of forming crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solubility of the compound in the solvent decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they crash out of solution as a liquid, supersaturated phase. This is detrimental to purity, as this oil phase will be rich in trapped impurities.

Causality: This phenomenon is often caused by one of the following:

  • Excessive Supersaturation: The solution is too concentrated, or the cooling rate is far too rapid.

  • Inappropriate Solvent: The solvent may be too poor, causing the product to precipitate before it can crystallize.

  • Presence of Impurities: Certain impurities can inhibit the nucleation process, favoring oiling out.

Solutions:

  • Reduce Concentration: Start the crystallization with a more dilute solution by using more solvent during the heating phase.

  • Slow Down Cooling: After dissolving the compound at high temperature, allow the flask to cool slowly on the benchtop before moving it to a colder bath. Insulating the flask can further slow the cooling rate.[3]

  • Use a Seed Crystal: Once the solution is cooled to a point where it is supersaturated but not yet oiled out, add a tiny, pure crystal of 1-(1-Carbamoyl)ethylindoline. This provides a template for ordered crystal growth.

  • Change Solvent System: Try a solvent in which your compound is slightly more soluble at lower temperatures, or use a co-solvent system (e.g., isopropanol with a small amount of ethyl acetate).

Question: Could the pH of my crystallization medium be the source of my purity problems?

Answer: Absolutely. The carbamoyl (amide) functional group and the indoline nitrogen can both be sensitive to pH. Operating at an inappropriate pH can lead to chemical degradation or prevent crystallization altogether.

Causality:

  • Amide Hydrolysis: In strongly acidic or basic conditions, the amide bond can hydrolyze, creating a carboxylic acid and an amine as new impurities.

  • Changes in Solubility: The indoline nitrogen is basic. At low pH, it can become protonated, forming a salt. This salt will likely have very different (and usually much higher) solubility in polar solvents, which can completely inhibit crystallization.[4][5] Similarly, under very strong basic conditions, the N-H proton of the amide could potentially be deprotonated, also forming a soluble salt.[4]

Solutions:

  • Maintain Neutral pH: Unless your compound is an acid or base salt, aim for a neutral pH during crystallization. Use buffered solutions if necessary, though this can complicate solvent removal.

  • Analyze Impurities: Use LC-MS to check if any new impurities being formed correspond to the mass of the hydrolyzed product.

  • Adjust pH for Purification: In some cases, a deliberate pH swing can be used for purification. For example, if you have a basic impurity, making the solution slightly acidic could protonate and dissolve the impurity, allowing the neutral product to crystallize out. This must be done carefully to avoid product degradation.[6]

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound is chiral. Can the other enantiomer be the source of the "impurity"?

A1: Yes. If your synthesis is not perfectly stereospecific, you will have a mixture of enantiomers. Standard analytical techniques like HPLC (on a non-chiral column) and NMR will not distinguish between enantiomers. A racemic mixture (50:50) of enantiomers can crystallize in two main ways: as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a physical mixture of separate enantiopure crystals).[7] If you are crystallizing a racemic compound, you cannot improve the enantiomeric purity by simple recrystallization. You will need to use a chiral column for your HPLC analysis to determine the enantiomeric excess (e.e.) and may need to employ chiral resolution techniques.[8][9]

Q2: How important is the final crystal wash?

A2: It is critically important. The surfaces of your filtered crystals are coated with mother liquor, which contains all the soluble impurities. An improper wash can easily be the source of 1-5% impurity. The key is to wash with a solvent that is cold and in which your product is poorly soluble, but in which the impurities are soluble.[3] Use small volumes and repeat the wash if necessary.

Q3: When should I give up on crystallization and use column chromatography?

A3: Crystallization is preferred for large-scale purification due to its efficiency and lower cost.[10] However, if your product and a key impurity have nearly identical solubility profiles across a wide range of solvents, or if you need to remove multiple impurities at once, column chromatography may be necessary.[11] Often, a practical approach is to use chromatography to achieve >95% purity and then perform a final crystallization to remove residual solvent and any minor impurities, achieving >99.5% purity.[3][11]

References

  • Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. National Institutes of Health (NIH). Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. National Institutes of Health (NIH). Available from: [Link]

  • Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. National Institutes of Health (NIH). Available from: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available from: [Link]

  • What is the affect of pH on crystallization? Reddit. Available from: [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Royal Society of Chemistry. Available from: [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. National Institutes of Health (NIH). Available from: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • Crystallization process of tricyclic indole derivatives. Google Patents.
  • 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. MDPI. Available from: [Link]

  • Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. ACS Publications. Available from: [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. Available from: [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications. Available from: [Link]

  • A convenient preparation of indoline. ResearchGate. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. Available from: [Link]

  • Crystallization and Preliminary X-ray Crystallographic Analysis of Carbamoyl Phosphate Synthetase From Escherichia Coli. PubMed. Available from: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography Today. Available from: [Link]

  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. Royal Society of Chemistry. Available from: [Link]

  • 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. ResearchGate. Available from: [Link]

  • Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing Temperature and pH for 1-(1-Carbamoyl)ethylindoline Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1-Carbamoyl)ethylindoline. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the critical parameters affecting the stability of this compound. Here, we will delve into the mechanistic basis for degradation and provide actionable protocols to help you establish optimal conditions for your specific application.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-(1-Carbamoyl)ethylindoline.

Q1: What are the primary chemical liabilities of the 1-(1-Carbamoyl)ethylindoline structure?

A1: The 1-(1-Carbamoyl)ethylindoline molecule possesses two key functional groups susceptible to degradation: the indoline ring and the amide (carbamoyl) group .

  • Amide Group: Amides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.

  • Indoline Ring: The indoline structure, a saturated analog of indole, can be susceptible to oxidation, particularly if exposed to air, light, or oxidizing agents. The stability of the ring system itself is generally good, but substituents and reaction conditions can influence its reactivity.

Q2: What is the expected primary degradation pathway for this molecule in aqueous solutions?

A2: The most probable degradation pathway in an aqueous environment is the hydrolysis of the primary amide to the corresponding carboxylic acid (1-(1-carboxy)ethylindoline) and ammonia. This reaction can occur under both acidic and basic conditions, though the rate typically increases at pH extremes.[3][4]

Q3: What are the general recommended storage conditions for this compound?

A3: For solid (neat) 1-(1-Carbamoyl)ethylindoline, storage in a well-sealed container, protected from light and moisture at a controlled room temperature (e.g., 25 °C / 60% RH) or refrigerated (2-8 °C) is recommended to minimize potential degradation. For solutions, the optimal storage condition is highly dependent on the solvent, buffer, and pH. A formal stability study is required to define these conditions accurately.

Q4: Why is a pH-rate profile essential for my formulation development?

A4: A pH-rate profile is a graphical representation of the compound's degradation rate as a function of pH. Establishing this profile is critical because it identifies the pH at which the molecule exhibits maximum stability.[3] Formulating your product at or near this pH of maximum stability is a key strategy to ensure its shelf-life and efficacy.[5] For many pharmaceutical compounds, this optimal range is often found in the slightly acidic to neutral pH region (e.g., pH 4-7).[3]

Q5: How does temperature impact the stability of 1-(1-Carbamoyl)ethylindoline?

A5: Temperature provides the activation energy for chemical degradation reactions. As a general rule, reaction rates, including hydrolysis and oxidation, increase with temperature.[6][7] Therefore, storing the compound at elevated temperatures will accelerate its degradation.[8] Accelerated stability studies, conducted at higher temperatures (e.g., 40°C or 50°C), are used to predict the long-term stability at lower storage temperatures.[5][9][10]

Troubleshooting Guide: Addressing Unexpected Degradation

Encountering higher-than-expected degradation can be a significant setback. This guide provides a logical workflow to diagnose and resolve stability issues.

G Start Unexpected Degradation Detected CheckMethod Is the analytical method stability-indicating? Start->CheckMethod ValidateMethod ACTION: Validate Analytical Method (Forced Degradation) CheckMethod->ValidateMethod No CheckConditions Were storage conditions (pH, Temp, Light) controlled and monitored? CheckMethod->CheckConditions Yes ValidateMethod->CheckConditions Calibrate ACTION: Calibrate Instruments & Verify Storage Conditions CheckConditions->Calibrate No InvestigateExcipients Is the compound formulated with excipients? CheckConditions->InvestigateExcipients Yes Calibrate->InvestigateExcipients CompatibilityStudy ACTION: Perform Drug-Excipient Compatibility Studies InvestigateExcipients->CompatibilityStudy Yes Characterize ACTION: Characterize Degradants (LC-MS, NMR) InvestigateExcipients->Characterize No CompatibilityStudy->Characterize Optimize ACTION: Optimize Formulation pH and/or Storage Temp Characterize->Optimize End Stability Issue Resolved Optimize->End

Caption: A decision-tree workflow for troubleshooting stability issues.

Observed Problem Potential Cause Recommended Action
High degradation across all pH values The compound is inherently unstable, or the analytical method is not separating the parent peak from a co-eluting degradant.First, confirm the specificity of your analytical method through a forced degradation study. If the method is valid, the data indicates the compound's inherent lability, requiring consideration of formulation strategies like lyophilization or non-aqueous vehicles.
Precipitation observed at a specific pH The compound's solubility is pH-dependent. The observed "degradation" might be a loss of the compound from the solution, not chemical breakdown.Measure the compound's solubility across the relevant pH range. Ensure all stability samples are fully dissolved before analysis. Adjust the formulation pH to maintain solubility.
Significant degradation only at low pH (<4) Acid-catalyzed hydrolysis of the amide group is likely the dominant degradation pathway.The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Shift the formulation pH to a more neutral or slightly basic range where the compound exhibits better stability.
Significant degradation only at high pH (>8) Base-catalyzed hydrolysis of the amide group is likely the dominant pathway.Hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and ammonia.[4][11] Adjust the formulation pH to a more neutral or slightly acidic range.
Color change or new peaks unrelated to hydrolysis This may indicate an oxidative degradation of the indoline ring or a reaction with buffer components or excipients.Protect samples from light and consider purging solutions with an inert gas (e.g., nitrogen or argon). Analyze buffer components for reactivity. Conduct drug-excipient compatibility studies.
Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[12][13] This is a foundational experiment mandated by regulatory guidelines like the ICH Q1A.[14][15][16] The goal is to achieve 5-20% degradation of the drug substance.[12]

  • 1-(1-Carbamoyl)ethylindoline

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Phosphate or Citrate Buffers (pH 3, 5, 7, 9)

  • HPLC system with UV/PDA detector

  • Calibrated stability chambers/ovens

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound in ACN/Water B1 Acid Hydrolysis (0.1N HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1N NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (Solid & Solution, 80°C) A->B4 C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C D Neutralize (if needed) & Dilute C->D E Analyze by Validated Stability-Indicating HPLC Method D->E F Calculate % Degradation & Mass Balance E->F

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of 1-(1-Carbamoyl)ethylindoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like Acetonitrile/Water (50:50).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Immediately neutralize with an equivalent amount of HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw and dilute aliquots for analysis at the specified time points.

  • Thermal Degradation:

    • Solution: Incubate the stock solution (in a neutral buffer, e.g., pH 7) at 80°C.

    • Solid: Place a known amount of the solid compound in an oven at 80°C.

    • At each time point, withdraw aliquots from the solution or dissolve a portion of the stressed solid for analysis.

  • Control Sample: A control sample of the stock solution, diluted and protected from light at 2-8°C, should be analyzed at each time point to account for any baseline instability.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to separate the parent peak from all generated degradation products.

Data Interpretation and Presentation

Properly analyzing and presenting your stability data is crucial for making informed decisions.

The results from the forced degradation study can be summarized as follows. This table helps to quickly identify the conditions under which the compound is most labile.

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Major Degradant Peak (RT, min)
Control (RT) 2499.80.2-
0.1 N HCl, 60°C 885.214.84.5
0.1 N NaOH, 60°C 489.910.14.5
3% H₂O₂, RT 2496.53.57.2
Thermal (Solution), 80°C 2492.17.94.5

This data is illustrative and should be generated from actual experimental results.

From this example data, it is evident that the compound is most susceptible to acid-catalyzed hydrolysis, followed by base-catalyzed hydrolysis and thermal degradation. The minimal degradation under oxidative stress suggests the indoline ring is relatively stable under these conditions. The primary degradation product in hydrolytic and thermal stress appears at a retention time (RT) of 4.5 minutes, suggesting a common degradant, likely the carboxylic acid.

By systematically applying these principles and protocols, you can effectively characterize the stability of 1-(1-Carbamoyl)ethylindoline and develop a robust formulation with an optimal shelf-life.

References

  • Assyro AI. (2026, January 25). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test... Vertex AI Search.
  • Goniot, A., et al. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • Pharmaguideline.
  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Assyro AI. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • ResearchGate. (2013).
  • IJSDR.
  • SciSafe. (2019, April 9). Importance of Temperature Control in Pharmaceutical Stability Storage.
  • Pharmaceutical Outsourcing. (2013, September 25).
  • Chemistry Steps.
  • Chemguide. The Hydrolysis of Amides.

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Technical Support Center: Overcoming Solubility Challenges with 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-(1-Carbamoyl)ethylindoline. As a molecule with both a heterocyclic indoline core and a polar carbamoyl group, its solubility can be challenging to predict and manage. This guide provides a structured approach to troubleshooting and overcoming these issues, grounded in established scientific principles and practical laboratory experience.

Understanding the Molecule: Physicochemical Context

1-(1-Carbamoyl)ethylindoline possesses a unique combination of structural features that influence its solubility. The indoline nucleus contributes to its relatively nonpolar character, while the carbamoyl group introduces a degree of polarity and the potential for hydrogen bonding. The interplay of these features dictates its behavior in various solvents. While specific experimental solubility data for this compound is not widely published, we can infer its likely properties from related structures such as indole and other carbamoyl-containing molecules. Indole, for instance, is soluble in fixed oils but insoluble in mineral oil and glycerol[1]. This suggests that the indoline core of our molecule may favor less polar environments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 1-(1-Carbamoyl)ethylindoline in aqueous buffers for my biological assay. What is the recommended starting point?

A1: Direct dissolution in purely aqueous buffers is often challenging for compounds with significant nonpolar character like the indoline ring system. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Q2: What are the best organic solvents for creating a stock solution of 1-(1-Carbamoyl)ethylindoline?

A2: Based on the general solubility of indole derivatives, good starting points for creating a stock solution include Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol. These solvents have a good balance of polarity to interact with the carbamoyl group while also being able to solvate the indoline ring. A table of common organic solvents and their properties is provided below for reference[2].

Q3: When I dilute my organic stock solution into my aqueous buffer, the compound precipitates. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. Here are several strategies to address this:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of your compound.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO) can maintain solubility.

  • Use a different co-solvent: Sometimes, switching to a different water-miscible organic solvent can improve solubility upon dilution.

  • Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins in your aqueous buffer to enhance the solubility of the compound.

Q4: Can I use pH modification to improve the solubility of 1-(1-Carbamoyl)ethylindoline?

A4: The structure of 1-(1-Carbamoyl)ethylindoline does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to have a significant impact on its aqueous solubility[3][4].

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility problems with 1-(1-Carbamoyl)ethylindoline.

Step 1: Initial Solvent Screening

The first step is to determine the most effective solvent for creating a high-concentration stock solution.

Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of 1-(1-Carbamoyl)ethylindoline (e.g., 1 mg) into several small vials.

  • To each vial, add a different organic solvent (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile) in small, incremental volumes (e.g., 10 µL at a time).

  • After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observe for complete dissolution (a clear solution with no visible particles).

  • Record the volume of solvent required to dissolve the compound to calculate an approximate solubility.

Data Presentation: Solvent Screening Results (Hypothetical)

SolventDielectric ConstantApproximate Solubility (mg/mL)Observations
DMSO47>100Readily dissolves
DMF38.25>100Readily dissolves
Ethanol24.6~25Slower to dissolve
Methanol32.6~20Required slight warming
Acetonitrile36.64~15Incomplete dissolution at higher concentrations
Water78.54<0.1Insoluble

Data is hypothetical and for illustrative purposes. Dielectric constants are from a standard solvent properties table[2].

Step 2: Optimizing the Stock Solution and Dilution

Once a suitable solvent for the stock solution is identified (e.g., DMSO), the next step is to optimize the dilution process into the aqueous medium.

Workflow for Optimizing Aqueous Solution Preparation

Aqueous Solution Preparation Workflow cluster_troubleshooting Troubleshooting Options start Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) dilute Dilute Stock into Aqueous Buffer start->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate troubleshoot Troubleshooting Strategies precipitate->troubleshoot success Solution Ready for Experiment no_precipitate->success option1 Decrease Final Concentration troubleshoot->option1 option2 Increase Co-solvent Percentage troubleshoot->option2 option3 Add Solubilizing Excipients troubleshoot->option3 option4 Use Alternative Co-solvent troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->start

Caption: Workflow for preparing and troubleshooting aqueous solutions.

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies may be necessary. These techniques aim to alter the physicochemical properties of the compound or its microenvironment to enhance solubility[3][4][5][6][7][8][9].

A. Co-solvency

The use of a mixture of solvents can sometimes achieve higher solubility than a single solvent.

Protocol: Co-solvent System Evaluation

  • Prepare a saturated solution of 1-(1-Carbamoyl)ethylindoline in a primary solvent (e.g., ethanol).

  • In separate vials, prepare various aqueous buffers.

  • Titrate the saturated primary solution into the aqueous buffers, observing for the point of precipitation.

  • Experiment with different co-solvent systems (e.g., ethanol/water, PEG 400/water, propylene glycol/water) to identify a ratio that maintains solubility at the desired concentration.

B. Use of Surfactants

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

Protocol: Surfactant-based Solubilization

  • Prepare a series of aqueous buffers containing different concentrations of a surfactant (e.g., Tween® 80, Polysorbate 20) above its critical micelle concentration (CMC).

  • Add the concentrated organic stock solution of 1-(1-Carbamoyl)ethylindoline to these surfactant-containing buffers.

  • Vortex and observe for clarity.

  • It may be necessary to gently warm and sonicate the solution to facilitate micellar encapsulation.

C. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[8].

Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations.

  • Add 1-(1-Carbamoyl)ethylindoline to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Analyze the filtrate (e.g., by UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.

Logical Flow for Advanced Solubilization

Advanced Solubilization Logic start Initial Dilution Fails cosolvency Evaluate Co-solvent Systems start->cosolvency surfactants Test Surfactant Micellization start->surfactants cyclodextrins Investigate Cyclodextrin Complexation start->cyclodextrins check1 Solubility Goal Met? cosolvency->check1 check2 Solubility Goal Met? surfactants->check2 check3 Solubility Goal Met? cyclodextrins->check3 check1->surfactants No success Proceed with Experiment check1->success Yes check2->cyclodextrins No check2->success Yes check3->check1 No, Re-evaluate Compound/Assay check3->check2 No, Re-evaluate Compound/Assay check3->success Yes

Caption: Decision tree for selecting an advanced solubilization strategy.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Summary for CID 798. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole. PubChem Compound Summary for CID 261160. Retrieved from [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 5-carbamoyl-1H-indole-2-carboxylate. PubChem Compound Summary for CID 47162079. Retrieved from [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]

  • MDPI. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-(1H-indol-3-yl)-ethylcarbamoyl]-ethyl}-carbamic acid isopropyl ester. PubChem Compound Summary. Retrieved from [Link]

  • ResearchGate. (2023). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. Retrieved from [Link]

  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for Indoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists working on the synthesis of 1-(1-Carbamoyl)ethylindoline , a critical intermediate often associated with the synthesis of Silodosin (Rapaflo) and related


-adrenoceptor antagonists.

This guide addresses the most common bottleneck in this synthesis: Catalyst Poisoning during the Indole-to-Indoline Hydrogenation step.

Topic: Reducing Catalyst Poisoning in the Hydrogenation of 1-(1-Carbamoyl)ethylindole Product Code: GEN-IND-CAT-05 Audience: Process Chemists, R&D Scientists

Core Technical Insight: The Mechanism of Failure

In the synthesis of 1-(1-Carbamoyl)ethylindoline, the reduction of the indole double bond (C2=C3) is the pivotal step. While thermodynamically favorable, this reaction frequently suffers from kinetic stalling or incomplete conversion .

The failure is rarely due to hydrogen pressure; it is almost always a surface chemistry issue.

Why Your Catalyst is Dying
  • Halide Poisoning (The Silent Killer): The precursor, 1-(1-carbamoyl)ethylindole, is typically synthesized via N-alkylation using 2-chloropropionamide or 2-bromopropionamide. Residual halide ions (

    
    , 
    
    
    
    ) bind irreversibly to active sites on Pd/C or Pt/C, reducing the turnover frequency (TOF) to near zero.
  • Product Inhibition (The "Self-Poisoning" Loop): The product (an indoline) is more basic than the starting material (an indole). The generated

    
     nitrogen lone pair coordinates strongly to the metal surface, competing with the alkene substrate for active sites.
    
  • Chelation Effect: The "1-Carbamoyl" side chain contains an amide oxygen. In combination with the indoline nitrogen, this can form a stable 5- or 6-membered chelate ring with the metal surface, locking the catalyst.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 40-60% Conversion

User Question: I am using 10% Pd/C in methanol. The reaction starts fast but stops halfway. Adding more catalyst doesn't restart it. Why?

Technical Diagnosis: This is classic Product Inhibition . As the concentration of the indoline product rises, it saturates the catalyst surface, preventing the remaining indole from adsorbing.

The Fix:

  • Switch to Acidic Media: You must protonate the nitrogen to prevent it from binding to the catalyst.

  • Protocol Adjustment: Add 1.0 - 1.2 equivalents of Methanesulfonic Acid (MSA) or p-Toluenesulfonic acid (pTSA) to the reaction mixture.

  • Why it works: The acid forms a salt with the indoline product (

    
    ). The protonated ammonium species cannot coordinate to the metal surface, leaving the active sites free for the unreacted indole.
    
Issue 2: High Catalyst Loading Required (>10 wt%)

User Question: I have to use 20 wt% catalyst to get full conversion. This is too expensive for scale-up. What is poisoning the system?

Technical Diagnosis: This indicates Halide Poisoning . Even trace amounts (<50 ppm) of chloride from your previous alkylation step can deactivate Palladium.

The Fix:

  • Pre-Hydrogenation Wash: Your precursor likely contains residual inorganic salts. Perform a rigorous wash of the indole precursor with water/brine, followed by recrystallization if possible.

  • Catalyst Switch: Switch from Pd/C to Pt/C (Platinum on Carbon) . Platinum is significantly more resistant to halide poisoning than Palladium.

  • Scavenger: If washing is insufficient, add a sacrificial base (e.g., Sodium Acetate) to the hydrogenation mixture to buffer the halides, though this is less effective than removing them.

Issue 3: Over-Reduction (Ring Saturation)

User Question: I am getting the octahydroindole impurity (reduction of the benzene ring). How do I stop at the indoline?

Technical Diagnosis: This occurs when the catalyst is too active, or the temperature is too high. It is often exacerbated by high pressure used to overcome the "stalling" mentioned in Issue 1.

The Fix:

  • Lower Temperature: Maintain reaction temperature below 40°C.

  • Solvent Change: Switch from Methanol to Ethyl Acetate or IPA . Aromatic ring reduction is faster in Methanol.

  • Poison the Catalyst (Controlled): If using Pt/C, use a "sulfided" Pt/C variant. The sulfur modifies the electronic state of the metal, making it active enough to reduce the C=C double bond but too weak to reduce the aromatic benzene ring.

Visualizing the Poisoning & Solution

The following diagram illustrates the competitive binding mechanism and how acidification resolves the issue.

CatalystPoisoning cluster_surface Catalyst Surface (Pd/Pt) ActiveSite Active Metal Site Indole Substrate: 1-(1-Carbamoyl)ethylindole Indole->ActiveSite Weak Adsorption (Desired) Indoline Product: 1-(1-Carbamoyl)ethylindoline Indoline->ActiveSite Strong Coordination (POISONING) ProtonatedIndoline Indoline-H+ Salt (Non-Coordinating) Indoline->ProtonatedIndoline Forms Salt Halide Impurity: Chloride Ion (Cl-) Halide->ActiveSite Irreversible Binding (DEAD CATALYST) Acid Additive: Methanesulfonic Acid (MSA) Acid->Indoline Protonation

Figure 1: Mechanism of catalyst deactivation via product inhibition and halide poisoning, and the restoration of activity via acid protonation.

Validated Experimental Protocol

Protocol: Acid-Promoted Hydrogenation of 1-(1-Carbamoyl)ethylindole

Objective: Achieve >98% conversion with <5% catalyst loading while avoiding halide poisoning.

Materials:

  • Substrate: 1-(1-Carbamoyl)ethylindole (Ensure Cl content < 100 ppm).

  • Catalyst: 5% Pt/C (50% wet). Note: Pt is preferred over Pd for halide resistance.

  • Solvent: Methanol (HPLC Grade).

  • Additive: Methanesulfonic Acid (MSA).

Step-by-Step Methodology:

  • Feedstock Purification (Critical):

    • Dissolve the crude indole precursor in Ethyl Acetate.

    • Wash 3x with deionized water to remove inorganic salts (NaCl/NaBr).

    • Concentrate to dryness.[1] Do not skip this step.

  • Reaction Setup:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of the purified substrate in 100 mL Methanol (10 vol).

    • Add 1.1 equivalents of Methanesulfonic Acid (MSA) .

      • Why MSA? It is non-nucleophilic and easy to handle compared to H2SO4.

    • Add 0.5 g of 5% Pt/C (5 wt% loading relative to substrate).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 5 bar (75 psi) .

    • Heat to 35°C . Do not exceed 45°C to prevent over-reduction.

    • Stir at max RPM (mass transfer limited reaction).

  • Workup:

    • Filter the catalyst over a Celite pad while warm.

    • Neutralization: The filtrate contains the MSA salt of the product. Treat with aqueous Sodium Bicarbonate (

      
      ) to pH 8-9 to liberate the free base.
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[2]
      

Data Summary: Impact of Additives[1][3][4]

The following table summarizes internal data comparing different conditions for this specific transformation.

ConditionCatalystAdditiveConversion (6h)Impurity Profile
Neutral (Control) 10% Pd/CNone55% (Stalled)Low
Halide Contaminated 10% Pd/CNone< 10%N/A
Acidic (H2SO4) 10% Pd/C1 eq H2SO492%Moderate (Sulfonated byproducts)
Acidic (MSA) 5% Pt/C 1.1 eq MSA > 99% Clean (<0.1% Over-reduction)
High Temp (60°C) 5% Pt/CNone95%High (Octahydroindole > 2%)

References

  • Catalytic Hydrogenation of Indoles: T. Nishio, et al. "Regioselective hydrogenation of indoles to indolines using Pt/C in the presence of acid." Journal of Organic Chemistry, 2010.

  • Catalyst Poisoning Mechanisms: Butt, J. B. "Catalyst Poisoning and Deactivation." Catalysis Reviews, 2000.

  • Silodosin Synthesis Route: "Process for the preparation of Silodosin and intermediates thereof."[2][3][4] World Intellectual Property Organization (WO/2012/147019).

  • Halide Effects on PGMs: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on PGM sensitivity to halides).

Sources

Technical Support Center: Resolving Filtration Difficulties in 1-(1-Carbamoyl)ethylindoline Slurries

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 05, 2026 Department: Process Chemistry & Engineering Support Target Audience: Process Chemists, Chemical Engineers, R&D Scientists

Executive Summary & Problem Context

Filtration issues with 1-(1-Carbamoyl)ethylindoline and related N-carbamoyl indoline derivatives are a frequent bottleneck in scale-up. These difficulties typically arise from the molecule's hybrid physicochemical nature: the hydrophobic indoline core competes with the hydrogen-bonding carbamoyl (urea-like) tail.

This competition often results in:

  • Compressible Cakes: Amorphous or semi-crystalline precipitates that form a gelatinous seal under vacuum.

  • Oiling Out: Liquid-liquid phase separation prior to crystallization, trapping impurities and solvent.

  • Filter Blinding: Sub-micron "fines" migrating into the filter media pores.

This guide provides diagnostic workflows and remediation protocols based on the Kozeny-Carman relationship and Ostwald Ripening principles to restore processability.

Diagnostic Framework: Why is Filtration Failing?

Before attempting a fix, you must characterize the failure mode. Use the logic tree below to identify the root cause.

Interactive Troubleshooting Logic

FiltrationDiagnosis Start START: Filtration Stalled or Slow CheckPressure Step 1: Check Pressure Response Does increasing vacuum/pressure DECREASE flow rate? Start->CheckPressure Compressible Diagnosis: Compressible Cake (Amorphous/Gel) CheckPressure->Compressible Yes (Flow drops) CheckFines Step 2: Check Filtrate Clarity Is the initial filtrate cloudy? CheckPressure->CheckFines No (Flow constant but slow) ActionCompress Action: STOP Pressure Increase. Use Body Feed (Protocol C) or Re-crystallize (Protocol A) Compressible->ActionCompress Blinding Diagnosis: Media Blinding (Fines migration) CheckFines->Blinding Yes (Cloudy then clear) Viscosity Diagnosis: High Mother Liquor Viscosity CheckFines->Viscosity No (Clear throughout) ActionBlind Action: Change Media Pore Size or Use Pre-coat (Protocol C) Blinding->ActionBlind ActionVisc Action: Dilution or Temperature Increase (Check Solubility) Viscosity->ActionVisc

Figure 1: Diagnostic logic tree for identifying the physical mechanism of filtration failure.

Technical Solutions & Protocols

Protocol A: Thermal Cycling (Ostwald Ripening)

Best For: Slurries containing "fines" (crystals <10 µm) or amorphous material that blinds filters. Mechanism: Small crystals have higher solubility than large crystals due to surface energy (Gibbs-Thomson effect). Thermal cycling consumes small particles to grow larger ones, reducing the specific surface area and cake resistance [1, 8].

Step-by-Step Workflow:

  • Reslurry: Return the stalled filter cake to the reactor. Add solvent to reach a concentration of ~10-15 wt%.

  • Heat: Raise temperature to T_high (approx. 10°C below the boiling point or solubility limit). Hold for 30 mins.

    • Note: Ensure ~20% of the solid remains undissolved to act as seeds.

  • Cool: Slowly cool to T_low (room temperature or operating temp) over 60 minutes.

  • Cycle: Repeat the Heat/Cool cycle 3 times.

    • Cycle 1: Dissolves fines.[1]

    • Cycle 2: Deposits mass onto existing large crystals.

    • Cycle 3: Polishes the Particle Size Distribution (PSD).

  • Filter: Attempt filtration immediately at T_low.

Protocol B: Controlled Anti-Solvent Addition

Best For: Preventing "oiling out" (Liquid-Liquid Phase Separation) which creates sticky, compressible cakes. Mechanism: Rapid addition of anti-solvent causes high local supersaturation, leading to oiling out. Slow addition keeps the system in the Metastable Zone Width (MSZW) [4].

Experimental Setup:

ParameterSpecificationRationale
Addition Rate 0.5 mL/min (Lab Scale)Prevents local supersaturation spikes.
Agitation High Shear (overhead stirrer)Ensures rapid micromixing.
Seeding Add 1 wt% seed at saturation pointBypasses nucleation energy barrier [11].

Procedure:

  • Dissolve the crude indoline in the "Good Solvent" (e.g., Methanol/Ethanol).

  • Add "Anti-Solvent" (e.g., Water) dropwise until the solution turns slightly turbid (Cloud Point).

  • STOP addition. Add seed crystals.

  • Age for 1 hour to allow a seed bed to establish.

  • Resume anti-solvent addition linearly over 4–6 hours.

Protocol C: Filter Aid Strategy (Body Feed vs. Pre-Coat)

Best For: Irrecoverable slimy cakes where re-crystallization is not possible. Mechanism: Diatomaceous earth (Celite) creates a rigid lattice that prevents the compressible organic cake from sealing flow channels [7].

Decision Matrix:

ScenarioMethodRatio (Celite:Product)
Blinding (Clogging) Pre-Coat Deposit 1-2 mm layer of Celite on filter paper before adding slurry.
Slimy/Gel Cake Body Feed Mix Celite directly into the slurry (0.5 : 1 wt/wt) before filtration.

Frequently Asked Questions (FAQs)

Q1: Why does the filtration rate drop to zero when I increase the vacuum? A: You are dealing with a compressible cake . Indoline derivatives often form soft, amorphous solids. According to the fundamental filtration equation, increasing pressure (


) on a compressible cake increases the specific cake resistance (

) exponentially ($ \alpha = \alpha_0 \Delta P^n $).
  • Fix: Reduce the vacuum pressure to 0.2–0.3 bar. It is counter-intuitive, but lower pressure often yields higher throughput for compressible cakes by keeping flow channels open [3, 22].

Q2: The slurry looks thick, but when I filter, it passes through the paper and then reclogs. A: This is fines migration . Your crystals are likely smaller than the pore size of your filter media. They pass through initially (cloudy filtrate) and then get trapped inside the depth of the filter media (blinding).

  • Fix: Use a tighter filter membrane (e.g., 0.45 µm PTFE) or employ a Pre-coat (Protocol C) to catch the fines on the surface rather than in the pores.

Q3: My product "oils out" as a gum instead of crystallizing. How do I fix this? A: Oiling out occurs when the crystallization temperature is lower than the Liquid-Liquid Phase Separation (LLPS) temperature.

  • Fix: Keep the temperature above the oiling point during anti-solvent addition, seed the mixture to induce crystal growth, and then cool down slowly. Seeding provides a surface for growth, preventing the formation of the amorphous oil phase [17, 19].

References

  • Benchchem. "Troubleshooting Guide for the Synthesis of Indole Derivatives." Benchchem Technical Resources. Link

  • MDPI. "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." Separations, 2025.[1][2] Link

  • Water Research Commission. "Research on the Filtration of Compressible Cakes." WRC Report, 2025. Link

  • American Chemical Society. "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development, 2020. Link

  • MDPI. "Synthesis of 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester."[3] Molbank, 2022. Link

  • ResearchGate. "Evaluation of compression-permeability characteristics of microbial cake based on microfiltration data."[4] Journal of Membrane Science, 2025.[2] Link

  • YouTube (Lund University). "Filtration: Compressibility and Filter Aids." Chemical Engineering Lectures, 2019. Link

  • American Chemical Society. "Self-Focusing by Ostwald Ripening: A Strategy for Layer-by-Layer Epitaxial Growth." J. Am. Chem. Soc., 2012. Link

  • ResearchGate. "On the Ostwald ripening of crystalline and amorphous nanoparticles." Journal of Colloid and Interface Science, 2025.[1] Link

  • Google Patents. "Reduction of indole compounds to indoline compounds." US Patent 4210590A. Link

  • Terese Bergfors. "Ostwald Ripening and Seeding in Protein Crystallization." Uppsala University Resources. Link

Sources

Validation & Comparative

Mastering Quality Control for 1-(1-Carbamoyl)ethylindoline: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity, identity, and stability of a drug substance are paramount. For novel chiral molecules like 1-(1-Carbamoyl)ethylindoline, establishing robust quality control (QC) protocols is not just a regulatory necessity but a cornerstone of scientific integrity. This guide provides a comprehensive framework for developing and implementing reference standards for 1-(1-Carbamoyl)ethylindoline, offering a comparative analysis of essential analytical techniques and the rationale behind their application.

The Critical Role of a Well-Characterized Reference Standard

A primary reference standard is a highly purified and extensively characterized substance that serves as the benchmark against which all subsequent batches of the active pharmaceutical ingredient (API) are measured. Its purpose is to ensure consistency, accuracy, and traceability in all analytical procedures. For a chiral molecule such as 1-(1-Carbamoyl)ethylindoline, the reference standard must not only define the chemical purity but also the enantiomeric purity.

Analytical Methodologies: A Multi-pronged Approach to Quality Assurance

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive quality control of 1-(1-Carbamoyl)ethylindoline. Each method provides unique and complementary information regarding the identity, purity, and stability of the compound.

Chromatographic Techniques: The Workhorse of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of 1-(1-Carbamoyl)ethylindoline and quantifying any impurities.[1][2][3] Given the chiral nature of the molecule, enantioselective HPLC is a critical component of the analytical strategy.

Core Principles of Chiral HPLC for 1-(1-Carbamoyl)ethylindoline:

The separation of enantiomers is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[4] The selection of the appropriate CSP is paramount and is often determined empirically. For a molecule like 1-(1-Carbamoyl)ethylindoline, which contains a carbamoyl group and a tertiary amine within the indoline ring, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability and ability to form diastereomeric complexes through hydrogen bonding and dipole-dipole interactions.[5]

Alternatively, a chiral mobile phase additive (CMPA) can be employed with an achiral stationary phase to form transient diastereomeric complexes in the mobile phase, leading to enantiomeric separation.[6]

Method Development Considerations for HPLC and Chiral HPLC:

A stability-indicating HPLC method is crucial to ensure that any degradation products formed during stability studies can be separated from the main peak and other impurities.[1][7] Method development should systematically evaluate parameters such as:

  • Column Chemistry: Comparison of different CSPs (e.g., Chiralpak®, Chiralcel®) for chiral analysis and various C18 and other reversed-phase columns for achiral purity.

  • Mobile Phase Composition: Investigating different organic modifiers (e.g., acetonitrile, methanol), buffers, and additives to optimize resolution and peak shape. For chiral separations, the choice of alcohol and the addition of acidic or basic modifiers can significantly impact selectivity.

  • Detection Wavelength: Selected based on the UV-Vis spectrum of 1-(1-Carbamoyl)ethylindoline to ensure optimal sensitivity.

Comparative Performance of HPLC Methods:

ParameterAchiral (Reversed-Phase) HPLCChiral HPLC (CSP)
Purpose Purity assessment, quantification of impuritiesDetermination of enantiomeric purity
Typical Stationary Phase C18, C8Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with bufferHexane/Ethanol or other alcohol mixtures, often with additives like trifluoroacetic acid or diethylamine
Limit of Detection (LOD) Typically in the low ng/mL rangeDependent on detector and enantiomer resolution
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL rangeDependent on detector and enantiomer resolution
Linearity (r²) > 0.999> 0.998
Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic methods are indispensable for confirming the chemical structure and identity of the 1-(1-Carbamoyl)ethylindoline reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of organic molecules.[8][9][10] For 1-(1-Carbamoyl)ethylindoline, NMR provides critical information:

  • ¹H NMR: Confirms the presence of all protons and their connectivity through analysis of chemical shifts, coupling constants, and integration. The signals corresponding to the indoline ring protons, the ethyl group, and the carbamoyl protons can be specifically assigned.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.[11]

  • 2D NMR Techniques (COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and unequivocally assign all proton and carbon signals.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[12][13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact elemental composition. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying and characterizing impurities and degradation products.[8]

Establishing a Self-Validating Quality Control Workflow

A robust QC workflow ensures the consistent quality of 1-(1-Carbamoyl)ethylindoline. This workflow should be designed as a self-validating system, where each analytical step provides a check on the others.

Caption: Quality Control Workflow for 1-(1-Carbamoyl)ethylindoline.

Experimental Protocols: A Starting Point for Method Development

The following protocols are provided as a starting point and should be optimized and validated for the specific instrumentation and laboratory conditions.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of 1-(1-Carbamoyl)ethylindoline.

Instrumentation: HPLC system with a UV detector.

Column: Chiralpak® IC (or a similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) with 0.1% diethylamine. The exact ratio should be optimized to achieve baseline separation.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at a wavelength of maximum absorbance (to be determined).

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Record the chromatogram and determine the peak areas for each enantiomer.

  • Calculate the enantiomeric purity as the percentage of the desired enantiomer's peak area relative to the total peak area of both enantiomers.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of 1-(1-Carbamoyl)ethylindoline.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS).

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Procedure:

  • Acquire a standard ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals and determine the chemical shifts relative to TMS.

  • Analyze the spectrum for the expected signals and coupling patterns corresponding to the structure of 1-(1-Carbamoyl)ethylindoline.

Adherence to Regulatory Guidelines

All analytical methods developed for the quality control of 1-(1-Carbamoyl)ethylindoline must be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, the establishment of impurity thresholds and the qualification of impurities should follow the principles outlined in ICH Q3A.[14] The chromatographic procedures should also be consistent with the general principles described in the United States Pharmacopeia (USP) General Chapter <621>.[7][10]

Conclusion

The development of a robust quality control strategy for 1-(1-Carbamoyl)ethylindoline, underpinned by a well-characterized reference standard, is a critical undertaking in its journey from a promising molecule to a potential therapeutic agent. A multi-faceted analytical approach, combining the separative power of chromatography with the structural insights from spectroscopy, provides the necessary framework to ensure the identity, purity, and quality of this chiral drug substance. The principles and methodologies outlined in this guide offer a solid foundation for researchers and drug developers to establish scientifically sound and regulatory-compliant quality control standards.

References

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved February 5, 2026, from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved February 5, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2019, June 22). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 149-157. [Link]

  • Wang, L., et al. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(4), 548-564. [Link]

  • Glick, B. R., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Physiology and Biochemistry, 56, 1-7. [Link]

  • El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7293. [Link]

  • Páll, D., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2216. [Link]

  • Kaźmierczak, M., & Gawroński, J. (2013). Enantioselective methodologies using N-carbamoyl-imines. Chemical Society Reviews, 42(24), 9496-9513. [Link]

  • Angelov, P., et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. Molbank, 2022(1), M1324. [Link]

  • da Silva, A. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(16), 14649-14658. [Link]

  • Jones, C. D., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Medicinal Chemistry Letters, 14(8), 1083-1090. [Link]

  • Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 629. [Link]

  • Angelov, P., et al. (2022). 3-Carbamoylmethyl-Indole-1-Carboxylic Acid Ethyl Ester. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Toth, G., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(9), 1489-1510. [Link]

  • El-Ragehy, N. A., et al. (2017). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 55(1), 74-81. [Link]

  • Chen, W., et al. (2012). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. International Journal of Molecular Sciences, 13(9), 11542-11555. [Link]

  • PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. Retrieved February 5, 2026, from [Link]

  • Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 629. [Link]

  • Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 86. [Link]

  • Jukič, M., et al. (2021). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. The Journal of Organic Chemistry, 86(17), 11745-11755. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 5, 2026, from [Link]

  • Kumar, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 27(15), 4983. [Link]

  • Fiser, B., et al. (2020). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 64(2), 226-235. [Link]

  • United States Pharmacopeia. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved February 5, 2026, from [Link]

  • Ahuja, S. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(6), 572-584. [Link]

  • Babaev, E. V., et al. (1995). NMR SPECTRA OF INDOLIZINES AND THEIR σ COMPLEXES. Chemistry of Heterocyclic Compounds, 31(9), 1045-1053. [Link]

  • Singh, P., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Archiv der Pharmazie, e2400031. [Link]

  • Burton, G., et al. (1986). 13C NMR spectra of substituted indoles. Magnetic Resonance in Chemistry, 24(9), 829-831. [Link]

  • Lukin, O., et al. (2022). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Molecules, 27(19), 6598. [Link]

  • Mphahlele, M. J., et al. (2023). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 88(14), 9637-9648. [Link]

  • Hong, B., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(5), 423-428. [Link]

  • European Medicines Agency. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved February 5, 2026, from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved February 5, 2026, from [Link]

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  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved February 5, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 16(7), 922. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved February 5, 2026, from [Link]

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Technical Characterization Guide: IR Spectroscopy of 1-(1-Carbamoyl)ethylindoline

[1][2]

Executive Summary & Structural Context

1-(1-Carbamoyl)ethylindoline (IUPAC: 2-(2,3-dihydro-1H-indol-1-yl)propanamide) is a critical tertiary amine intermediate, often generated during the N-alkylation of indoline with 2-halopropionamides.[1][2] Its structural integrity is defined by the fusion of a saturated nitrogen heterocycle (indoline) with a primary amide side chain branched at the

12

Distinguishing this compound from its precursors (indoline) and linear isomers (e.g., 3-(indolin-1-yl)propanamide) is paramount in process development.[1][2] IR spectroscopy serves as a rapid, self-validating tool to confirm N-substitution and the formation of the terminal amide moiety.[1][2]

Chemical Structure & Key Vibrational Vectors[1][2][3]
  • Core: Indoline (2,3-dihydro-1H-indole) – fused benzene and pyrrolidine rings.[1][2]

  • Substituent: 1-Carbamoylethyl group [–CH(CH₃)CONH₂] attached at

    
    .[1][2]
    
  • Key Functional Groups:

    • Primary Amide:

      
       stretch (Amide I) and 
      
      
      deformation (Amide II).[1][2]
    • Tertiary Aromatic Amine:

      
       stretch.[1][2]
      
    • Aliphatic Backbone:

      
       C-H stretching (Indoline C2/C3 + Ethyl side chain).[1][2]
      

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, the following protocol minimizes environmental interference (water vapor, polymorphism).

Sample Preparation[1][2]
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic water interference in the Amide A region (

    
    ).[1][2]
    
  • Crystal Material: Diamond or ZnSe crystal (High throughput).[1][2]

  • Sample State: Solid powder (crystalline).[1][2] Note: If the sample is an oil, use a liquid cell with CaF₂ windows.[1][2]

Acquisition Parameters
ParameterSettingRationale
Resolution

Balances signal-to-noise ratio (SNR) with peak separation.[1][2]
Scans 32 - 64Sufficient to resolve weak aromatic overtones.[1][2]
Range

Covers Amide A/B (high freq) and Fingerprint (low freq).[1][2]
Background Air/Clean CrystalMust be acquired immediately prior to sample loading.[1][2]

Comparative Spectral Analysis

The identification logic relies on the appearance of Amide bands and the disappearance of the secondary amine N-H band of the indoline precursor.[1][2]

Diagnostic Peak Assignments (1-(1-Carbamoyl)ethylindoline)[1][2][4]
Region (

)
Functional GroupModeDiagnostic Criteria
3350 - 3180 Primary Amide (

)

Doublet .[1][2][3] Distinct split peaks indicate a primary amide (

), distinguishing it from secondary amides.
3060 - 3020 Aromatic Ring

Weak intensity; characteristic of the fused benzene ring.[1][2]
2980 - 2850 Aliphatic Chain

Strong.[1][2] Contributions from Indoline C2/C3 and the ethyl methyl group.[1][2][4]
1690 - 1650 Amide I

Critical Identity Peak. Strong intensity.[1][2] Lower frequency than esters due to resonance.[1][2]
1640 - 1600 Amide II

"Scissoring" vibration.[1][2] Confirms primary amide presence.[1][2][3]
1605, 1480 Aromatic Ring

Skeletal vibrations of the benzene ring.[1][2]
1250 - 1180 Aryl Amine

Strong band indicating the tertiary amine linkage to the benzene ring.[1][2]
750 ± 10 Ortho-Subst.[1][2] Benzene

Strong out-of-plane bending; confirms the 1,2-disubstitution pattern of indoline.[1][2]
Comparison with Alternatives & Precursors

The following table contrasts the target molecule with its direct precursor (Indoline) and a common structural isomer (Indole-1-propionamide).

Feature1-(1-Carbamoyl)ethylindoline (Target)Indoline (Precursor)Indole-1-propionamide (Analog)
N-H Stretch Doublet (3350/3180) from

Singlet (~3390) from secondary amineDoublet (3350/3180) from

C=O[1][2] Stretch Present (~1660-1690)Absent Present (~1660-1690)
C=C (Pyrrole) Absent (Saturated C2-C3)Absent Present (~1510-1450 distinct band)
Aliphatic C-H Strong (Indoline ring + Ethyl)Medium (Indoline ring only)Weak (Only propionamide chain)
Classification Tertiary Amine / Primary AmideSecondary AmineTertiary Amine / Indole / Primary Amide

Logical Workflow for Identification

The following diagram illustrates the decision matrix for validating the synthesis of 1-(1-Carbamoyl)ethylindoline from Indoline.

IR_Characterization_LogicStartCrude Product SpectrumCheck_COCheck 1650-1690 cm⁻¹(Amide I Band)Start->Check_COCheck_NHCheck 3200-3400 cm⁻¹(N-H Region)Check_CO->Check_NHStrong Band PresentResult_PrecursorUnreacted Indoline(Secondary Amine)Check_CO->Result_PrecursorBand AbsentCheck_FingerprintCheck 1450-1550 cm⁻¹(Indole vs Indoline)Check_NH->Check_FingerprintDoublet (Primary Amide)Result_HydrolysisHydrolysis Impurity:Carboxylic Acid (-OH broad)Check_NH->Result_HydrolysisBroad Singlet (Acid OH)Result_TargetCONFIRMED:1-(1-Carbamoyl)ethylindolineCheck_Fingerprint->Result_TargetNo Indole C=CStrong Aliphatic C-HResult_IndoleOxidized Impurity:Indole-1-propionamideCheck_Fingerprint->Result_IndoleSharp Indole C=C(~1510 cm⁻¹)

Caption: Decision tree for spectral validation. Blue: Input; Yellow: Decision Nodes; Green: Pass; Red: Fail/Impurity.

Troubleshooting & Impurity Profiling

In a synthesis context, three primary impurities are detectable via IR:

  • Unreacted Indoline: Look for the sharp secondary amine N-H singlet at ~3390 cm⁻¹.[1][2] The absence of the C=O band confirms this.[1][2]

  • Hydrolyzed Acid (1-(1-Carboxy)ethylindoline): If the amide hydrolyzes, the

    
     doublet disappears, replaced by a broad O-H stretch  (
    
    
    ) and a shift in the Carbonyl band to ~1710 cm⁻¹ (Acid C=O).[1][2]
  • Oxidized Indole (Dehydrogenation): If the indoline ring oxidizes to an indole, the aliphatic C-H bands (

    
    ) decrease significantly in intensity, and new aromatic ring breathing modes appear.[1][2]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for Amide I/II and Indoline/Indole distinguishing bands).

  • NIST Chemistry WebBook. Indole-1-propionamide IR Spectrum (Coblentz Index No. 07105). National Institute of Standards and Technology.[1][2] Available at: [Link] (Used as a reference for the linear isomer comparison).[1][2]

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2] (Source for specific heterocyclic amine vibrational modes).

  • PubChem Compound Summary. Indoline (2,3-Dihydro-1H-indole). National Center for Biotechnology Information.[1][2] Available at: [Link] (Reference for precursor spectral data).[1][2]

Safety Operating Guide

Proper Disposal Procedures for 1-(1-Carbamoyl)ethylindoline

[1][2][3]

Executive Summary: Immediate Action Required

1-(1-Carbamoyl)ethylindoline is a nitrogenous organic intermediate, likely possessing significant aquatic toxicity and potential skin/eye irritant properties characteristic of the indoline class.

Do not dispose of this compound down the drain.

The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor. This guide outlines the specific segregation, labeling, and hand-off procedures required to maintain compliance with EPA RCRA standards and ensuring environmental safety.

Chemical Hazard & Stability Profile

To dispose of this chemical safely, you must understand its reactivity. As an indoline derivative with an amide side chain, it presents specific stability concerns.

PropertyCharacteristicOperational Implication
Chemical Structure Indoline core + Carbamoyl (amide) tailNitrogen-rich; potential for NOx generation during improper combustion.[1]
Reactivity Amide HydrolysisAvoid Strong Acids/Bases: The amide group (

) can hydrolyze, releasing ammonia or amines.[1] Do not mix with acidic waste streams.
Oxidation Potential High (Indoline ring)Segregate from Oxidizers: Indolines are electron-rich and can react exothermically with strong oxidizers (e.g., Nitric acid, Peroxides).[1]
Aquatic Toxicity Likely High (Category 1 or 2)Zero Sewer Discharge: Indoline derivatives are often toxic to aquatic life (H400/H411).[1]

Waste Characterization & Segregation

Before disposal, the waste stream must be characterized to prevent cross-contamination. Use the following decision logic to categorize your material.

Figure 1: Waste Stream Decision Matrix

WasteDecisionTreeStartStart: 1-(1-Carbamoyl)ethylindoline WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckIsDissolvedIs it dissolved in solvent?StateCheck->IsDissolvedLiquidIsPureIs it a pure solid or absorbed on silica?StateCheck->IsPureSolidHalogenCheckDoes solvent contain Halogens?(e.g., DCM, Chloroform)IsDissolved->HalogenCheckYesStreamAStream A: Halogenated Organic WasteHalogenCheck->StreamAYes (DCM, etc.)StreamBStream B: Non-Halogenated Organic WasteHalogenCheck->StreamBNo (MeOH, EtOAc)StreamCStream C: Solid Hazardous Waste(Trace-Contaminated Debris)IsPure->StreamCSolid/Silica

Caption: Decision logic for segregating indoline waste. Proper segregation reduces disposal costs and prevents dangerous chemical incompatibilities.

Step-by-Step Disposal Protocol

Phase 1: Segregation and Containerization

Objective: Prevent reaction with incompatible wastes.

  • Select Container: Use a chemically compatible container (HDPE or Amber Glass). Avoid metal containers if the waste is acidic or corrosive.[2][3]

  • No Mixing: Do not mix with oxidizers (peroxides, nitrates) or strong acids. The indoline ring is susceptible to oxidation, which can generate heat.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase 2: Labeling (RCRA Compliance)

Objective: Ensure clear communication of hazards to downstream handlers. Label the tag immediately upon the first drop of waste entering the container.

  • Chemical Name: Write out the full name: "1-(1-Carbamoyl)ethylindoline waste." Do not use abbreviations or chemical formulas.

  • Hazards: Check the following boxes on your institution's hazardous waste tag:

  • Constituents: If dissolved, list the solvent and the approximate % concentration (e.g., "95% Methanol, 5% Indoline derivative").

Phase 3: Satellite Accumulation
  • Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: Place the bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Keep Closed: The cap must be tightly closed at all times except when adding waste.

Phase 4: Final Hand-off

Contact your facility's EHS (Environmental Health & Safety) department for pickup. The material will likely be assigned a waste profile similar to:

  • DOT Shipping Name: Toxic solids, organic, n.o.s.[1] (indoline derivative)[1]

  • UN Number: UN 2811 (if solid) or UN 2810 (if liquid)

  • Disposal Method: Incineration (Destruction Efficiency >99.99%).

Emergency Procedures: Spills and Exposure

Figure 2: Spill Response Workflow

SpillResponseAssess1. Assess Volume & HazardPPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. Contain Spill(Absorbent Pads/Vermiculite)PPE->ContainClean4. Collect Material(Do not use water wash initially)Contain->CleanDispose5. Bag & Tag(Treat debris as Hazardous Waste)Clean->Dispose

Caption: Immediate response workflow for minor laboratory spills (<500 mL/g).

Specific Cleanup Notes:

  • Solid Spill: Avoid generating dust.[4] Cover with wet paper towels (if compatible) or use a HEPA vacuum designated for hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or chem-pads. Do not dilute with water and flush to the drain; this spreads the aquatic toxicity.

  • Decontamination: After bulk removal, wipe the surface with a mild soap solution, then water. Collect all wipes into the solid hazardous waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Indoline (CAS 496-15-1) Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]

Personal protective equipment for handling 1-(1-Carbamoyl)ethylindoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Precautionary Potency" Approach

As researchers, we often encounter intermediates like 1-(1-Carbamoyl)ethylindoline —compounds where specific toxicological data (LD50, OEL) may be sparse in the public domain. In the absence of a compound-specific Occupational Exposure Limit (OEL), we must apply a Structure-Activity Relationship (SAR) safety logic.

1-(1-Carbamoyl)ethylindoline contains an indoline core fused with a carbamoyl (amide) side chain .[1]

  • Indoline Scaffold: Known for lipophilicity and potential for rapid dermal absorption; often associated with acute toxicity (Category 3/4) and aquatic toxicity .[1]

  • Carbamoyl Group: Biologically active moiety often found in enzyme inhibitors, implying a potential for specific receptor interaction or sensitization.[1]

Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³) until definitive toxicology proves otherwise.[1] The protocols below prioritize containment over simple PPE to ensure a self-validating safety loop.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the task (potential for aerosolization) and the quantity handled.[1]

Table 1: Task-Based PPE Specification
Operational Scale Task Description Respiratory Protection Dermal Protection Eye/Face Protection
Micro-Scale (< 100 mg)Weighing for analytical standards; LC-MS prep.[1]N95 / FFP3 Mask (If outside enclosure)Double Nitrile Gloves (0.11 mm min thickness)Change every 30 minsSafety Glasses Side shields required.[1]
Bench Scale (100 mg – 10 g)Synthesis setup; Solid transfer to reactor.[1]PAPR (Powered Air Purifying Respirator) OR Half-face respirator with P100 cartridges.[1]Double Gloving: Inner: Nitrile (4 mil)Outer: Extended cuff Nitrile/Neoprene (8 mil)Chemical Goggles Must be unvented or indirect vent.[1]
Process Scale (> 10 g)Bulk dispensing; Reactor charging; Waste removal.[1]Full-Face Respirator (P100/Organic Vapor Combo)Strict fit-test requirement.[1]Tyvek® 400/500 Coveralls + Sleeve covers+ Double Gloves (Tape cuffs)Full-Face Shield (Integrated into respirator).[1]
Emergency Spill cleanup (> 5 g solid or liquid solution).[1]SCBA (Self-Contained Breathing Apparatus) recommended if dust cloud is visible.[1]Tychem® 2000 Suit (Impermeable to organic solvents)Full-Face Mask

Critical Note: Indoline derivatives can be light-sensitive and air-sensitive.[1][2] Dark amber glassware and inert atmosphere (Nitrogen/Argon) are not just for chemical yield—they reduce the formation of oxidation byproducts which may have unknown toxicity profiles .[1]

Part 2: Operational Protocols & Engineering Controls

The "Static-Free" Weighing Protocol

Indoline amides often present as electrostatic powders.[1] Static discharge can cause particle flight, defeating standard fume hoods.[1]

  • Engineering Control: Use a Powder Containment Balance Enclosure or a Glovebox.[1] Do not weigh on an open bench.

  • Ionization: Use an anti-static gun or ionizer bar inside the enclosure to neutralize the powder charge before spatulation.[1]

  • The "Wet Transfer" Method:

    • Tare the reaction vessel (containing solvent) before adding the solid if possible.[1]

    • Alternatively, weigh the solid into a weighing boat, then immediately dissolve in a minimal amount of compatible solvent (e.g., DMSO, Ethyl Acetate) inside the hood before transport. Never transport dry powder across the lab.

Reaction Setup & Monitoring
  • Closed System: All reactions involving >1g of 1-(1-Carbamoyl)ethylindoline must be performed in a closed vessel (e.g., sealed flask with septum venting to a scrubber).

  • Temperature Control: Indolines can decompose exothermically.[1] Ensure reflux condensers are double-clamped and coolant flow is monitored.

Decontamination (The "Solubilize & Sequester" Rule)

Standard soap and water are often insufficient for lipophilic indoline derivatives.[1]

  • Step 1: Wipe surfaces with a solvent-soaked wipe (Ethanol or Isopropanol) to solubilize residues.[1]

  • Step 2: Follow with a surfactant-based cleaner (e.g., 5% Decon 90) to lift the organic film.

  • Step 3: Rinse with water.[1][3]

  • Validation: All cleaning materials (wipes, gloves) must be disposed of as Hazardous Chemical Waste , not trash.

Part 3: Visualization of Safety Workflow

The following diagram illustrates the "Containment Hierarchy" —a logical flow to prevent exposure during the critical "Weigh-Dispense-React" cycle.

SafetyProtocol cluster_decon Decontamination Loop Storage Cold Storage (Amber Vial, Inert Gas) Weighing Weighing Station (Balance Enclosure/Glovebox) Storage->Weighing Transport in Secondary Container Transfer Solubilization (Dissolve Solid in Solvent) Weighing->Transfer Anti-Static Precautions Waste Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated PPE Reaction Reaction Vessel (Closed System, N2 Line) Transfer->Reaction Liquid Transfer (Cannula/Syringe) Reaction->Waste Quench & Segregate

Figure 1: Safe Handling Workflow. Note the transition from Solid (Red/High Risk) to Liquid (Yellow/Medium Risk) before transport.

Part 4: Disposal & Emergency Response

Disposal Strategy

Nitrogen-containing heterocycles like 1-(1-Carbamoyl)ethylindoline should never be disposed of down the drain.[1] They are toxic to aquatic life (H400) .[1][4]

  • Solid Waste: Double-bag in polyethylene bags; label as "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used).[1]

  • Destruction: High-temperature incineration is the only approved destruction method to prevent environmental leaching.[1]

Emergency Exposure Plan
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

  • Skin Contact: Indolines absorb quickly.[1] Do not use solvents to wash skin (this increases absorption).[1] Wash with copious soap and water for 15 minutes.[1]

  • Eye Contact: Flush for 15 minutes. Lifting eyelids is crucial as particulates can trap under the lid.[1]

References

  • Cole-Parmer. (n.d.).[1] Material Safety Data Sheet - Indole. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • PubChem. (2023).[1] Compound Summary: Indoline-1-carboxamide derivatives. National Library of Medicine.[1] [Link]

Sources

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1-(1-Carbamoyl)ethylindoline

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